Etofenamate-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2/i1D,2D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILVEPYQJIOVNB-ZEJCXXMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Etofenamate-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the use of etofenamate-d4 as an internal standard in the quantitative bioanalysis of etofenamate. Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Accurate quantification of etofenamate in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting variability in analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will elucidate the mechanism of action of etofenamate, detail the principles underpinning the use of deuterated internal standards, provide representative experimental protocols, and present typical quantitative performance data.
Introduction: The Role of Etofenamate and the Need for Precise Quantification
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, etofenamate effectively reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2] It is clinically used for the topical treatment of musculoskeletal and joint disorders.
To evaluate the efficacy and safety of etofenamate, it is crucial to accurately measure its concentration in biological samples such as plasma and urine. Bioanalytical methods, especially those based on LC-MS/MS, are preferred for their high sensitivity and selectivity. However, these methods can be susceptible to various sources of error, including sample loss during preparation and matrix effects that can suppress or enhance the analyte signal. The use of an appropriate internal standard (IS) is essential to mitigate these variabilities and ensure the accuracy and precision of the analytical results.
Mechanism of Action of Etofenamate
The anti-inflammatory and analgesic effects of etofenamate are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.
Figure 1: Mechanism of action of Etofenamate.
This compound as an Internal Standard: The Principle of Isotope Dilution Mass Spectrometry
This compound is a deuterated analog of etofenamate, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass does not significantly alter its chemical and physical properties. Therefore, during sample preparation and analysis, this compound behaves nearly identically to the non-labeled etofenamate.
The core principle behind using a stable isotope-labeled internal standard is isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample before any processing steps. Because etofenamate and this compound have virtually identical chemical properties, any loss of the analyte during extraction, evaporation, or reconstitution will be accompanied by a proportional loss of the internal standard.
In the mass spectrometer, etofenamate and this compound are separated from other matrix components by liquid chromatography and are then ionized. Although they co-elute, the mass spectrometer can distinguish them based on their mass-to-charge ratio (m/z). The ratio of the peak area of the analyte (etofenamate) to the peak area of the internal standard (this compound) is then used to calculate the concentration of the analyte in the original sample. This ratio remains constant even if there is sample loss or signal suppression, as both the analyte and the internal standard are affected equally.
Figure 2: Workflow for using this compound as an internal standard.
Representative Experimental Protocol
The following is a representative protocol for the quantification of etofenamate in human plasma using this compound as an internal standard. This protocol is for illustrative purposes and should be optimized and validated for specific laboratory conditions.
4.1. Materials and Reagents
-
Etofenamate reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
4.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
4.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Etofenamate: m/z 370.1 -> 144.1; this compound: m/z 374.1 -> 148.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Quantitative Data Presentation
The following tables present typical validation data for a bioanalytical method for etofenamate using this compound as an internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Etofenamate | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| 3 (LQC) | < 10% | ± 15% | < 10% | ± 15% |
| 50 (MQC) | < 8% | ± 10% | < 8% | ± 10% |
| 800 (HQC) | < 5% | ± 5% | < 5% | ± 5% |
Table 3: Matrix Effect and Recovery
| QC Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 3 (LQC) | 95 - 105 | > 85 |
| 800 (HQC) | 98 - 102 | > 90 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of etofenamate in biological matrices. Its mechanism of action as an internal standard is based on the principles of isotope dilution mass spectrometry, where it co-elutes with the analyte and effectively compensates for variability in sample preparation and matrix effects. This technical guide has provided an overview of the mechanism of action of etofenamate, the rationale for using a deuterated internal standard, a representative experimental protocol, and typical quantitative performance data. The implementation of such a method is crucial for obtaining high-quality data in preclinical and clinical studies involving etofenamate.
References
Etofenamate-d4: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity of Etofenamate-d4. This compound is the deuterated form of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties. The deuterium labeling makes it a valuable internal standard for the quantification of Etofenamate in various analytical methods, particularly in pharmacokinetic and metabolic studies.[1][2][3] This guide will delve into the typical specifications, analytical methodologies for purity assessment, and the relevant biological pathway of Etofenamate.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, the following tables summarize the typical data presented in a CoA.
Table 1: General Information
| Parameter | Typical Specification |
| Product Name | This compound |
| CAS Number | 1329837-73-1[1][2] |
| Formal Name | 2-(2-hydroxyethoxy)ethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate-3,4,5,6-d4[1][2] |
| Molecular Formula | C₁₈H₁₄D₄F₃NO₄[1][2] |
| Formula Weight | 373.4 g/mol [1][2] |
| Appearance | An oil[1][2] |
| Storage | -20°C[2] |
Table 2: Analytical Data
| Parameter | Typical Specification | Method |
| Purity | ≥98% | HPLC |
| Deuterated Forms | >99% (d₁-d₄)[1][2] | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Solubility | Soluble in Acetonitrile and Methanol[1][2] | Visual Inspection |
Experimental Protocols for Purity Assessment
The determination of purity for this compound involves a combination of chromatographic and spectroscopic techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from any potential impurities or degradation products.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from a validated stability-indicating assay for Etofenamate and is suitable for the analysis of this compound.[4]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 40 µg/mL.[4]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram and integrate the peak areas.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on Etofenamate. These studies intentionally degrade the sample to produce potential degradation products. The same principles apply to this compound.
-
Acid Hydrolysis: Dissolve Etofenamate in methanol and add 50% HCl. Reflux the mixture at 60°C for 1 hour. Neutralize the solution before injection.[4]
-
Base Hydrolysis: Dissolve Etofenamate in methanol and add 10% NaOH. Reflux at 60°C for 2 hours. Neutralize the solution before injection.[4]
-
Thermal Degradation: Heat the sample as a thin layer in a petri dish at 70°C.[4]
-
Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide.
-
Photolytic Degradation: Expose the sample solution to UV light.
The analytical method should be able to separate the intact drug from all the degradation products formed under these stress conditions.
Signaling Pathway
Etofenamate, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1329837-73-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound Palmitate () for sale [vulcanchem.com]
- 4. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of etofenamate-loaded semisolid sln dispersions and evaluation of anti-inflammatory activity for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Etofenamate-d4: A Technical Guide for Researchers
An In-depth Examination of the Deuterated Non-Steroidal Anti-Inflammatory Drug, its Analytical Applications, and Mechanisms of Action.
This technical guide provides a comprehensive overview of Etofenamate-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Etofenamate. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties of this compound, its primary use as an internal standard in analytical chemistry, and the broader pharmacological mechanisms of its non-deuterated parent compound, Etofenamate.
Physicochemical Properties of this compound
This compound is a stable, isotopically labeled form of Etofenamate, which is primarily utilized in quantitative analyses to ensure accuracy and precision. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1329837-73-1 | [1][2][3][4] |
| Molecular Formula | C18H14D4F3NO4 | [1][2][3][4] |
| Molecular Weight | 373.36 g/mol | [1][3][5][6] |
Analytical Applications of this compound
The primary application of this compound is as an internal standard for the quantification of Etofenamate in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy of the quantitative results.
Below is a general experimental workflow for the quantification of Etofenamate in a biological matrix (e.g., plasma) using this compound as an internal standard.
Experimental Protocol: Quantification of Etofenamate by LC-MS/MS
The following is a representative protocol for the determination of Etofenamate in human plasma.
1. Sample Preparation:
-
To 250 µL of human plasma, add 5 µL of a known concentration of this compound working solution (internal standard).
-
Acidify the sample with 20 µL of concentrated formic acid.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 14,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Etofenamate and this compound.
3. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Etofenamate to this compound against the concentration of Etofenamate standards.
-
The concentration of Etofenamate in the unknown samples is determined from this calibration curve.
Mechanism of Action of Etofenamate
Etofenamate, the non-deuterated parent compound, exerts its anti-inflammatory, analgesic, and antipyretic effects through a multi-faceted mechanism, primarily by inhibiting the enzymes involved in the arachidonic acid cascade.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
The principal mechanism of action of Etofenamate is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound against COX-1 and COX-2.
1. Reagents and Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Hematin and L-epinephrine (co-factors)
-
Test compound (e.g., Etofenamate) dissolved in DMSO
-
LC-MS/MS system for Prostaglandin E2 (PGE2) quantification
2. Assay Procedure:
-
In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Add 20 µL of buffer containing either COX-1 or COX-2 enzyme and incubate for 2 minutes at room temperature.
-
Add 2 µL of the test compound solution at various concentrations and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution and incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding an appropriate quenching solution (e.g., formic acid).
-
Quantify the amount of PGE2 produced using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Protocol: Spectrophotometric Lipoxygenase (LOX) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of a compound on lipoxygenase activity.
1. Reagents and Materials:
-
Soybean lipoxygenase (or other 15-LOX)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound (e.g., Etofenamate) dissolved in DMSO
-
UV-Vis spectrophotometer
2. Assay Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the borate buffer and the test compound at various concentrations.
-
Add the lipoxygenase enzyme solution to the cuvette and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene hydroperoxide product.
3. Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Calculate the IC50 value as described for the COX inhibition assay.
Other Anti-Inflammatory Mechanisms
In addition to its effects on the arachidonic acid pathway, Etofenamate has been reported to exhibit other anti-inflammatory properties, including:
-
Antagonism of bradykinin and serotonin: These mediators are involved in pain and increased vascular permeability during inflammation.
-
Inhibition of histamine release: Histamine is a key mediator of the initial inflammatory response.
The signaling pathways for these additional mechanisms are complex and involve multiple cellular receptors and downstream effectors. Further research is needed to fully elucidate the precise molecular interactions of Etofenamate within these pathways.
Conclusion
This compound is an indispensable tool for the accurate quantification of Etofenamate in research and clinical settings. The parent compound, Etofenamate, is a potent NSAID with a well-characterized mechanism of action centered on the dual inhibition of COX and LOX enzymes. The experimental protocols provided in this guide offer a foundation for researchers to investigate the efficacy and pharmacokinetics of this important anti-inflammatory agent. Further exploration into its effects on other inflammatory signaling pathways may reveal additional therapeutic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 6. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of Etofenamate-d4 for research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Etofenamate-d4, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Etofenamate in complex biological matrices. This document outlines commercial suppliers, provides detailed experimental protocols for its use in mass spectrometry-based assays, and illustrates the key signaling pathways affected by Etofenamate.
Commercial Suppliers of this compound
For researchers seeking to procure this compound for their studies, several reputable commercial suppliers offer this stable isotope-labeled internal standard. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison.
| Supplier | CAS Number | Molecular Formula | Formula Weight | Purity | Format |
| Cayman Chemical | 1329837-73-1 | C₁₈H₁₄D₄F₃NO₄ | 373.4 | ≥99% deuterated forms (d₁-d₄) | An oil |
| Simson Pharma | 1329837-73-1 | C₁₈H₁₄D₄F₃NO₄ | 373.36 | Custom Synthesis | Not specified |
| Vulcanchem | Not specified | C₃₄D₄H₄₄F₃NO₅ (as Palmitate) | 611.77 | Not specified | Not specified |
| Santa Cruz Biotechnology | Not specified | C₃₂H₄₀D₄F₃NO₅ (as Myristate) | 583.72 | Not specified | Not specified |
| Toronto Research Chemicals | 1329837-73-1 | C₁₈H₁₄D₄F₃NO₄ | 373.36 | Not specified | Not specified |
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Etofenamate exerts its anti-inflammatory and analgesic effects primarily through the inhibition of two key enzymatic pathways involved in the synthesis of pro-inflammatory mediators: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By blocking these enzymes, Etofenamate effectively reduces the production of prostaglandins and leukotrienes, which are pivotal in the inflammatory cascade, pain signaling, and fever response.
Below is a diagram illustrating the signaling pathways targeted by Etofenamate.
Experimental Protocols for Quantification using this compound
The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate and precise quantification of Etofenamate in biological samples by mass spectrometry. It effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the quantification of Etofenamate in a biological matrix using this compound as an internal standard.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation for Plasma)
This protocol is a common starting point for the extraction of Etofenamate from plasma samples.
-
Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of this compound internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are suggested starting parameters for the chromatographic separation and mass spectrometric detection of Etofenamate and this compound. Method optimization is recommended for specific instruments and matrices.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 30% B, linear gradient to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Etofenamate) | Precursor Ion (Q1): m/z 370.1 -> Product Ion (Q3): m/z (optimization required) |
| MRM Transition (this compound) | Precursor Ion (Q1): m/z 374.1 -> Product Ion (Q3): m/z (optimization required) |
3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of Etofenamate.
-
Sample Preparation: Follow a similar extraction procedure as for LC-MS/MS (e.g., Liquid-Liquid Extraction with a suitable organic solvent).
-
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the sample at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Parameters:
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Temperature Program | Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Etofenamate derivative) | To be determined based on the mass spectrum of the derivatized compound. |
| SIM Ions (this compound derivative) | To be determined based on the mass spectrum of the derivatized compound. |
This technical guide provides a foundational understanding for researchers working with this compound. It is essential to note that the provided protocols are starting points and may require optimization based on the specific laboratory equipment, reagents, and biological matrix being analyzed. Always refer to the supplier's certificate of analysis for the most accurate information on the purity and isotopic enrichment of the this compound standard.
Preclinical Pharmacokinetic Profile of Etofenamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of etofenamate, a nonsteroidal anti-inflammatory drug (NSAID). The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data from various animal models, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetic Parameters
The pharmacokinetic profile of etofenamate has been evaluated in several preclinical species, including rats, dogs, rabbits, and monkeys. The route of administration significantly influences its absorption and subsequent disposition. Intramuscular and topical applications are the most clinically relevant and studied routes in preclinical settings.
Table 1: Pharmacokinetic Parameters of Etofenamate and its Metabolite, Flufenamic Acid, Following Intramuscular Administration in Dogs[1]
| Parameter | Etofenamate | Flufenamic Acid |
| Tmax (h) | 2 | 4 |
| Plasma Elimination Half-life (t½) (h) | 14 | 23.2 |
Tmax: Time to reach maximum plasma concentration. Note: Flufenamic acid's oral half-life is significantly shorter (2-4 h), highlighting the prolonged effect of the intramuscular etofenamate formulation.[1]
Table 2: Pharmacokinetic Parameters of Etofenamate Following Cutaneous Application in Rats[1]
| Parameter | Value |
| Liberation Half-life from Application Site (days) | 1.29 |
| Cutaneous Half-life (h) | 8.5 |
Absorption
Etofenamate is well-absorbed following both oral and cutaneous administration, with a notable tendency for accumulation in inflamed tissues.[2]
Intramuscular Administration: Following intramuscular injection of an oily solution, etofenamate is released from the depot, leading to a fast onset of action.[1] This formulation strategy results in prolonged liberation and lower peak plasma levels compared to oral administration of equivalent amounts of its active metabolite, flufenamic acid.[1] In dogs, maximum plasma concentrations of etofenamate and flufenamic acid are achieved within 2 and 4 hours, respectively.[1]
Topical Administration: Etofenamate is readily transported through the skin.[3][4] Preclinical studies have demonstrated its percutaneous absorption through biological effects in animal experiments.[5][6] Studies in humans have shown that after topical application, etofenamate levels are significantly higher in fasciae, muscles, and the periosteum than in the plasma.[7]
Distribution
Following absorption, etofenamate distributes into various tissues. Notably, after intramuscular application in patients with rheumatoid arthritis, etofenamate and its active metabolite, flufenamic acid, were detected in plasma, synovial fluid, synovial membrane, muscle, bone, hyaline cartilage, and fat tissue.[8] The pharmacokinetics in tissues generally follow the plasma concentration profile, with the rate-limiting step being the release from the oily depot after intramuscular injection.[8] The protein binding of etofenamate is high, at 98–99%.[9]
Metabolism
Etofenamate is extensively metabolized, primarily in the liver, through oxidation and conjugation.[3][4] The main metabolic pathway involves the esterolytic cleavage of etofenamate to its active metabolite, flufenamic acid.[1] However, metabolic degradation is not solely dependent on this conversion; etofenamate itself undergoes hydroxylation and/or conjugation, followed by the formation of corresponding flufenamic acid derivatives.[10]
Identified metabolites in preclinical species include:
-
5-hydroxy-etofenamate
-
4'-hydroxy-etofenamate
-
5,4'-dihydroxy-etofenamate
-
Flufenamic acid
-
5-hydroxy-flufenamic acid
-
4'-hydroxy-flufenamic acid
-
5,4'-dihydroxy-flufenamic acid[11]
There are notable species differences in metabolism. For instance, rats preferentially excrete flufenamic acid derivatives, while rabbits, dogs, and monkeys excrete derivatives of both etofenamate and flufenamic acid.[11] The six identified hydroxy derivatives have been shown to be pharmacologically inactive.[11]
Excretion
Etofenamate and its metabolites are excreted through both renal and biliary pathways.[10] In dogs, renal elimination of etofenamate and its metabolites is relatively low (up to 8%) and does not appear to be dose-dependent after oral or intravenous administration.[10] Biliary excretion has been observed for both intact etofenamate (some of which is conjugated) and its metabolites after intravenous and intragastric administration in dogs.[10] The majority of the drug is excreted as metabolites.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical pharmacokinetic studies. Below are summaries of key experimental protocols cited in the literature.
In Vitro Percutaneous Absorption Studies
-
Objective: To evaluate the release and permeation of etofenamate from topical formulations.
-
Apparatus: Franz diffusion cells are commonly employed for these studies.[12]
-
Membrane: Mice abdominal skin has been used as a biological membrane.[13][14]
-
Procedure:
-
The skin is mounted on the diffusion cell, separating the donor and receptor compartments.
-
The receptor compartment is filled with a suitable medium (e.g., a mixture of ethanol and phosphate-buffered saline) to maintain sink conditions.[13]
-
The etofenamate formulation is applied to the donor compartment.
-
The system is maintained at a physiological temperature (37±1 °C).[13]
-
Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for etofenamate concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13]
-
In Vivo Anti-Inflammatory Effect Assessment
-
Objective: To evaluate the in vivo biological activity of etofenamate formulations.
-
Model: The carrageenan-induced rat paw edema model is a standard method.[15]
-
Procedure:
-
Experimental animals (rats) are anesthetized.
-
The initial paw volume is measured using a plethysmometer.
-
The etofenamate formulation is applied topically to the paw.
-
After a set period, a solution of carrageenan is injected into the subplantar area of the paw to induce inflammation.
-
Paw volume is measured again at various time points after the carrageenan injection.
-
The anti-inflammatory effect is determined by the reduction in paw edema in the treated group compared to a control group.
-
Histological analysis of the paw tissue can also be performed to assess inflammatory cell infiltration.[15]
-
Pharmacokinetic Studies in Animals
-
Objective: To determine the pharmacokinetic parameters of etofenamate and its metabolites in vivo.
-
Animals: Various species are used, including rats and dogs.
-
Administration: The drug is administered via the desired route (e.g., intramuscular, oral, intravenous, or topical).
-
Sampling: Blood samples are collected at predefined time points after drug administration.
-
Analysis: Plasma concentrations of etofenamate and its metabolites are determined using a validated analytical method, such as High-Performance Thin-Layer Chromatography (HPTLC) or HPLC.[16]
-
Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and elimination half-life, often using a two-compartment model.[16]
References
- 1. [Animal experimental evidence of the long-lasting efficacy of etofenamate by prolongation of the half-life after intramuscular application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etofenamate Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. [Pharmacology and toxicology of etofenamate. 2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacology and toxicology of etofenamate. 1st Communication (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review | springermedizin.de [springermedizin.de]
- 8. [Plasma- and tissue concentrations following intramuscular administration of etofenamat. Pharmacokinetics of etofenamat and flufenamic acid in plasma, synovium, and tissues of patients with chronic polyarthritis after administration of an oily solution of etofenamat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etofenamate - Wikipedia [en.wikipedia.org]
- 10. [Studies on metabolism and elimination of etofenamate by dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Metabolism of etofenamate / Identification and analytic of metabolites, their pharmacological properties and species dependence of metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased Therapeutic Efficacy of SLN Containing Etofenamate and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. [Plasma level studies in volunteers after intramuscular injection of various doses of etofenamate in an oily solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Bioanalysis of Etofenamate in Human Plasma Using Etofenamate-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etofenamate in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Etofenamate-d4, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for high-throughput pharmacokinetic and bioequivalence studies in a regulated bioanalytical environment.
Introduction
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of musculoskeletal and joint disorders.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS.[2][3][4] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variability in sample preparation, injection volume, and matrix effects.[2][4] This document provides a comprehensive protocol for the bioanalysis of Etofenamate using this compound, designed for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Etofenamate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 column (e.g., Discovery® 150 x 2.1 mm, 5 µm)[5]
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Etofenamate and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Etofenamate primary stock with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve (CC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Etofenamate working standard solutions into blank human plasma to obtain final concentrations for the CC and QC samples.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-3 min: 30% to 90% B
-
3-4 min: 90% B
-
4.1-5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etofenamate: m/z 370.1 -> 282.1 (Quantifier), m/z 370.1 -> 144.1 (Qualifier)
-
This compound: m/z 374.1 -> 286.1
-
-
Key MS Parameters:
-
Ion Spray Voltage: 4500 V
-
Temperature: 550°C
-
Collision Gas: Nitrogen
-
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Etofenamate | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| LQC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| MQC | 50 | < 10 | ± 10 | < 10 | ± 10 |
| HQC | 800 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| LQC | 3 | 92.5 | 94.1 | 0.98 |
| HQC | 800 | 95.1 | 96.3 | 1.01 |
Visualizations
Caption: Bioanalytical workflow for Etofenamate quantification.
Caption: Principle of Stable Isotope-Labeled Internal Standard.
Conclusion
The described LC-MS/MS method for the determination of Etofenamate in human plasma using this compound as an internal standard is specific, sensitive, accurate, and precise. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a regulated bioanalytical setting. This method can be reliably applied to pharmacokinetic and bioequivalence studies of Etofenamate.
References
- 1. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. chimia.ch [chimia.ch]
Application Notes and Protocols for Pharmacokinetic Studies of Etofenamate Using Etofenamate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2] It is a derivative of flufenamic acid and is often formulated for topical application to treat musculoskeletal disorders, such as osteoarthritis, rheumatoid arthritis, and sports injuries.[1][2] The therapeutic action of Etofenamate stems from its inhibition of both the cyclooxygenase (COX) and lipoxygenase pathways, which are critical in the synthesis of prostaglandins and leukotrienes, respectively.[1] This dual-inhibition mechanism contributes to its potent anti-inflammatory effects. Furthermore, its lipophilic nature facilitates effective penetration through the skin, allowing for localized drug action and minimizing systemic side effects commonly associated with oral NSAIDs.[1]
Following administration, Etofenamate is metabolized to its active metabolite, flufenamic acid, along with other inactive hydroxylated derivatives.[3] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Etofenamate, robust pharmacokinetic (PK) studies are essential. These studies rely on sensitive and specific bioanalytical methods for the quantification of the parent drug and its active metabolite in biological matrices. Etofenamate-d4, a deuterated isotopologue of Etofenamate, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, ensuring high accuracy and precision.
This document provides a detailed protocol for a preclinical pharmacokinetic study of a topical Etofenamate formulation in a rat model, utilizing this compound as an internal standard for the bioanalytical method.
Mechanism of Action of Etofenamate
Etofenamate exerts its anti-inflammatory and analgesic effects through the inhibition of key enzymes in the inflammatory cascade. By blocking both cyclooxygenase (COX-1 and COX-2) and lipoxygenase enzymes, it effectively reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Figure 1: Mechanism of action of Etofenamate.
Experimental Protocols
Preclinical Pharmacokinetic Study of Topical Etofenamate Gel in Rats
This protocol outlines a typical preclinical pharmacokinetic study to evaluate a 5% Etofenamate topical gel in a rat model.
1. Materials and Reagents:
-
Etofenamate (5% w/w) topical gel
-
Etofenamate analytical standard
-
This compound (internal standard)
-
Flufenamic acid analytical standard
-
Male Wistar rats (200-250 g)
-
K2EDTA tubes for blood collection
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer, etc.)
2. Animal Dosing and Sampling:
-
Animal Model: Male Wistar rats are selected for this study. The animals are acclimatized for at least one week before the experiment.
-
Dosing: A single topical dose of 5% Etofenamate gel (e.g., 100 mg/kg) is applied to a shaved area on the back of each rat. The application area should be approximately 2 cm x 2 cm. An Elizabethan collar may be used to prevent ingestion of the gel.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected via the tail vein into K2EDTA tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: The collected blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
3. Bioanalytical Method: LC-MS/MS Quantification of Etofenamate and Flufenamic Acid
This section describes a proposed LC-MS/MS method for the simultaneous quantification of Etofenamate and its active metabolite, flufenamic acid, in rat plasma. Note: This method is based on established procedures for similar NSAIDs and requires validation according to regulatory guidelines.
3.1. Sample Preparation (Protein Precipitation):
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard, this compound (e.g., at a concentration of 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
3.2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific MRM transitions should be optimized by infusing standard solutions of Etofenamate, flufenamic acid, and this compound into the mass spectrometer. The proposed transitions are:
Analyte Precursor Ion (m/z) Product Ion (m/z) Etofenamate 370.1 [To be determined] Flufenamic Acid 282.1 [To be determined] | this compound (IS) | 374.1 | [To be determined] |
4. Pharmacokinetic Data Analysis: The plasma concentration-time data for Etofenamate and flufenamic acid are analyzed using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). The key pharmacokinetic parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
Figure 2: Workflow for the pharmacokinetic study of Etofenamate.
Data Presentation
The quantitative data from pharmacokinetic studies are summarized in the following tables. Table 1 presents data from a human study after the application of a transdermal Etofenamate patch, highlighting the pharmacokinetic profile of the active metabolite, flufenamic acid. Table 2 provides a template for presenting the results from a preclinical study in rats as described in the protocol.
Table 1: Pharmacokinetic Parameters of Flufenamic Acid in Healthy Human Volunteers Following a Single Transdermal Application of an Etofenamate Patch [4]
| Parameter | Value (Mean ± SEM) |
| Cmax (ng/mL) | 31.3 ± 3.8 |
| Tmax (hr) | Reached at patch removal (12 hr) |
| Bioavailability (relative to i.m.) | 1.15 ± 0.06% |
Note: Etofenamate was not detectable in plasma in this study.[4]
Table 2: Hypothetical Pharmacokinetic Parameters of Etofenamate and Flufenamic Acid in Rats Following a Single Topical Application of 5% Etofenamate Gel (100 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | t1/2 (hr) |
| Etofenamate | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Flufenamic Acid | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
This document provides a comprehensive framework for conducting a preclinical pharmacokinetic study of Etofenamate using a topical formulation. The use of this compound as an internal standard in a validated LC-MS/MS method is crucial for obtaining reliable data on the absorption, distribution, metabolism, and excretion of Etofenamate and its active metabolite, flufenamic acid. The provided protocols and data presentation formats are intended to guide researchers in designing and executing robust studies to support the development of Etofenamate-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Plasma- and tissue concentrations following intramuscular administration of etofenamat. Pharmacokinetics of etofenamat and flufenamic acid in plasma, synovium, and tissues of patients with chronic polyarthritis after administration of an oily solution of etofenamat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Transdermal Etofenamate and Diclofenac in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Etofenamate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantification of Etofenamate in human plasma using gas chromatography-mass spectrometry (GC-MS) with Etofenamate-d4 as an internal standard. The protocol involves a liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by derivatization to enhance the volatility and thermal stability of the analyte. The analysis is performed on a standard GC-MS system in the selected ion monitoring (SIM) mode to ensure high selectivity and achieve low limits of detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of joint and muscular pain.[1] Accurate and reliable quantification of Etofenamate in biological matrices is essential for evaluating its pharmacokinetic properties and ensuring therapeutic efficacy. Gas chromatography-mass spectrometry offers high sensitivity and specificity, making it a powerful tool for bioanalytical studies. However, due to the polar nature of Etofenamate, a derivatization step is necessary to improve its chromatographic behavior.[2][3][4] This protocol employs a silylation derivatization, a common technique for NSAID analysis by GC-MS, to produce a more volatile and thermally stable analyte.[2][3][4] The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the quantification by correcting for variations during sample preparation and analysis.[5]
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of Etofenamate.
Experimental Protocols
Materials and Reagents
-
Etofenamate reference standard (≥98% purity)
-
This compound (≥99% deuterated forms)[5]
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human plasma (drug-free)
-
Deionized water
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Etofenamate and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of Etofenamate working standard solutions by serial dilution of the primary stock solution with acetonitrile to achieve concentrations for calibration curve points (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
Sample Preparation
-
Pipette 200 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
For calibration standards and quality control (QC) samples, add 20 µL of the respective Etofenamate working standard solution. For blank and unknown samples, add 20 µL of acetonitrile.
-
Add 600 µL of cold acetonitrile for protein precipitation. Vortex for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of BSTFA with 1% TMCS. Cap the tube and heat at 70°C for 30 minutes for derivatization.
-
After cooling to room temperature, reconstitute the sample in 100 µL of ethyl acetate.
-
Transfer the final solution to a GC vial with an insert for analysis.
GC-MS Instrumentation and Conditions
The following table summarizes the instrumental parameters for the GC-MS analysis.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Etofenamate-TMS | Quantifier: [Hypothetical m/z 1], Qualifier: [Hypothetical m/z 2] |
| This compound-TMS | Quantifier: [Hypothetical m/z 3] |
Note: The specific m/z values for the trimethylsilyl (TMS) derivatives of Etofenamate and this compound need to be determined experimentally by infusing a derivatized standard into the mass spectrometer.
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.102 |
| 25 | 0.255 |
| 50 | 0.510 |
| 100 | 1.015 |
| 250 | 2.530 |
| 500 | 5.050 |
| 1000 | 10.100 |
| Linearity (r²) | 0.9995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |
| LQC | 30 | 4.5 | 5.8 | -2.3 |
| MQC | 400 | 3.2 | 4.1 | 1.5 |
| HQC | 800 | 2.8 | 3.5 | 0.8 |
Signaling Pathways and Logical Relationships
The analytical method is based on a logical sequence of steps designed to isolate, derivatize, and quantify the target analyte. The core principle relies on the proportional relationship between the concentration of Etofenamate and the response ratio of the analyte to its stable isotope-labeled internal standard.
Caption: The logical relationship in the quantitative analysis of Etofenamate.
Conclusion
The described GC-MS method provides a selective, sensitive, and reliable approach for the quantification of Etofenamate in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in clinical and research settings. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in laboratories equipped with standard GC-MS instrumentation.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the RP-HPLC Separation of Etofenamate and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the separation and analysis of Etofenamate and its known impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are based on established pharmacopeial standards and published scientific literature to ensure robustness and reliability.
Introduction
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used for the topical treatment of pain and inflammation.[1] Its chemical stability can be affected by factors such as pH, temperature, and light, leading to the formation of degradation products.[1] Furthermore, impurities can be introduced during the synthesis process. Regulatory bodies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.
This application note details a primary RP-HPLC method derived from the European Pharmacopoeia (EP) and an alternative method from a peer-reviewed scientific publication for the comprehensive analysis of Etofenamate and its impurities.
Etofenamate and Its Impurities
The primary impurities of Etofenamate, as listed in the European Pharmacopoeia and identified in forced degradation studies, are detailed below.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Etofenamate | 2-(2-Hydroxyethoxy)ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | C₁₈H₁₈F₃NO₄ | 369.34 | |
| Impurity A | Flufenamic Acid | C₁₄H₁₀F₃NO₂ | 281.23 | |
| Impurity B | Butyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | C₁₈H₁₈F₃NO₂ | 337.34 | |
| Impurity C | N-phenyl-3-(trifluoromethyl)aniline | C₁₃H₁₀F₃N | 237.22 | |
| Impurity D | 2,2'-Oxybis(ethylene) bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate] | C₃₂H₂₆F₆N₂O₅ | 632.55 | |
| Impurity E | 2-(2-Butoxyethoxy)ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | C₂₂H₂₆F₃NO₄ | 425.44 | |
| Impurity F | Diethylene Glycol | C₄H₁₀O₃ | 106.12 | |
| Impurity G | 2-Hydroxyethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | C₁₆H₁₄F₃NO₃ | 325.28 |
RP-HPLC Methodologies
Two distinct RP-HPLC methods are presented for the separation of Etofenamate and its impurities. Method 1 is based on the European Pharmacopoeia monograph, providing a gradient elution for the separation of a wide range of impurities.[2] Method 2, from a stability-indicating assay study, offers an isocratic separation, which can be advantageous for routine quality control.[1]
Method 1: European Pharmacopoeia Gradient Method
This method is suitable for the identification and quantification of related substances in Etofenamate.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase A | 0.1% v/v Phosphoric Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| 0 - 13 | |
| 13 - 20 | |
| 20 - 25 | |
| 25 - 26 | |
| 26 - 31 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
Relative Retention Times (relative to Etofenamate, approx. 13 min): [2]
| Impurity | Relative Retention Time |
| Impurity A | ~ 0.2 |
| Impurity C | ~ 0.7 |
| Impurity G | ~ 0.85 |
| Impurity E | ~ 1.5 |
| Impurity B | ~ 1.6 |
| Impurity D | ~ 1.7 |
Method 2: Isocratic Stability-Indicating Method
This method was developed and validated for the determination of Etofenamate in the presence of its degradation products.[1]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 5 µm, 4.6 x 250 mm (Qualisil BDS or equivalent) |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Methanol (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (Method 1):
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Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix well.
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Mobile Phase B: Use HPLC-grade methanol.
Mobile Phase Preparation (Method 2):
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Phosphate Buffer (pH 6.0): Prepare a suitable phosphate buffer (e.g., potassium dihydrogen phosphate) and adjust the pH to 6.0 with ortho-phosphoric acid.
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Mobile Phase: Mix the prepared phosphate buffer and HPLC-grade methanol in a 20:80 (v/v) ratio. Filter and degas before use.
Standard Solution Preparation:
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Accurately weigh a suitable amount of Etofenamate reference standard.
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Dissolve in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
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Further dilute with the mobile phase to achieve the desired working concentration (e.g., 50 µg/mL).
Sample Solution Preparation:
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Accurately weigh a sample of the Etofenamate drug substance or product.
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Dissolve and dilute with the mobile phase to achieve a final concentration within the linear range of the method.
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Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. Perform replicate injections (n=5 or 6) of the standard solution to evaluate system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Resolution (Rs) (between critical pairs) | ≥ 1.5 |
Diagrams
Experimental Workflow
Caption: RP-HPLC experimental workflow for Etofenamate analysis.
Method Parameter Relationships
Caption: Key parameter relationships in RP-HPLC method development.
Pharmacopeial Methods Comparison
While a detailed method from the European Pharmacopoeia has been provided, specific RP-HPLC methods from the United States Pharmacopeia (USP) and the Japanese Pharmacopoeia (JP) for Etofenamate were not publicly available at the time of this writing. It is recommended to consult the current editions of the USP and JP for their official monographs if required.
Conclusion
The presented RP-HPLC methods are suitable for the separation and quantification of Etofenamate and its principal impurities. Method 1, based on the European Pharmacopoeia, offers a comprehensive gradient separation, ideal for impurity profiling and stability studies. Method 2 provides a simpler isocratic approach, well-suited for routine quality control analysis. The choice of method will depend on the specific analytical requirements. It is essential to perform method validation according to ICH guidelines to ensure the suitability of the chosen method for its intended purpose.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Etofenamate-d4 Signal Intensity in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS analysis of Etofenamate-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of low this compound signal intensity?
A1: Low signal intensity for this compound can stem from several factors:
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Suboptimal Ionization: Etofenamate, being a non-steroidal anti-inflammatory drug (NSAID), may ionize more efficiently in either positive or negative mode depending on the mobile phase composition. It is crucial to determine the optimal ionization mode.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of Etofenamate. For molecules with acidic or basic functionalities, adjusting the pH can enhance protonation or deprotonation, leading to a stronger signal.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a reduced signal. This is a common issue in complex biological matrices.
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Incorrect Mass Spectrometry Parameters: Non-optimized parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates can lead to inefficient ion generation and transmission.
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Sample Degradation: Etofenamate contains ester and ether linkages that can be susceptible to degradation under certain pH and temperature conditions.[1] Sample handling and storage are critical.
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Low Concentration: The concentration of the this compound internal standard may be too low, resulting in a weak signal.
Q2: Why is my this compound signal unstable or fluctuating?
A2: Signal instability can be attributed to:
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Inconsistent Spray in the Ion Source: This can be caused by a partially clogged emitter, incorrect positioning of the ESI probe, or unstable solvent delivery from the LC pump.
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Fluctuations in Ion Source Parameters: Drifts in temperature or gas flow rates can lead to an unstable signal.
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Matrix Interference: Inconsistent matrix effects across different samples or within a single run can cause signal fluctuation.
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LC Pump Performance: Inconsistent mobile phase composition or flow rate from the LC pump can lead to shifts in retention time and variable ionization efficiency.
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Contamination: Contamination in the LC system, mobile phase, or mass spectrometer can lead to baseline noise and signal instability.
Q3: I am observing a higher than expected signal for this compound. What could be the cause?
A3: Unusually high signal intensity might be due to:
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Co-eluting Interferences: A compound with the same mass-to-charge ratio (m/z) as an this compound fragment ion might be co-eluting, leading to an artificially high signal.
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Cross-Contamination: Carryover from a previous injection of a high-concentration sample can lead to a higher than expected signal in subsequent runs.
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Incorrect Internal Standard Concentration: An error in the preparation of the this compound working solution could result in a higher concentration than intended.
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Ion Enhancement: Certain matrix components can sometimes enhance the ionization of the analyte, leading to a stronger signal.
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.
Troubleshooting Workflow for Low Signal Intensity
References
Mitigating matrix effects for Etofenamate-d4 in urine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Etofenamate-d4 in urine samples. Our goal is to help you mitigate matrix effects and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in urine?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. In urine, endogenous substances like salts, urea, and other metabolites can suppress or enhance the ionization of Etofenamate and its internal standard, this compound, in the mass spectrometer's ion source. This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Etofenamate but has a higher mass due to the replacement of four hydrogen atoms with deuterium. Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar matrix effects. This allows for accurate correction of signal suppression or enhancement, leading to more reliable quantification.
Q3: What are the common sample preparation techniques to mitigate matrix effects for this compound in urine?
A3: The most common techniques are:
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Dilute-and-Shoot: The simplest method, involving dilution of the urine sample with a suitable solvent before injection. While quick, it may not be sufficient for complex matrices or when high sensitivity is required.
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Liquid-Liquid Extraction (LLE): A technique that partitions the analyte into an immiscible organic solvent, leaving many interfering matrix components in the aqueous urine phase.
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Solid-Phase Extraction (SPE): A highly effective method that uses a solid sorbent to selectively retain the analyte while matrix components are washed away. Elution with a strong solvent yields a cleaner extract.
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Protein Precipitation (PPT): While urine has lower protein content than plasma, this method can help remove proteins that may interfere with the analysis.
Q4: How do I choose the best sample preparation method?
A4: The choice depends on the required sensitivity, throughput, and the complexity of the urine samples.
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For high-throughput screening where lower sensitivity is acceptable, Dilute-and-Shoot may be suitable.
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LLE offers a good balance between cleanup and ease of use.
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SPE provides the cleanest extracts and is recommended for methods requiring high sensitivity and accuracy, though it is more time-consuming and costly.
Q5: What are the expected precursor and product ions for Etofenamate and this compound in LC-MS/MS analysis?
A5: Based on the molecular weight of Etofenamate (C21H24F3NO4, MW: 411.42) and common fragmentation patterns for similar molecules, the expected multiple reaction monitoring (MRM) transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Etofenamate | 412.2 | 282.1 | Positive |
| This compound | 416.2 | 286.1 | Positive |
Note: These are predicted transitions and should be optimized on your specific instrument.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible injection solvent. 2. Column degradation. 3. Co-eluting interferences. | 1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Replace the analytical column. 3. Optimize the chromatographic gradient to better separate the analyte from interferences. |
| High Signal Suppression | 1. Insufficient sample cleanup. 2. High concentration of salts or urea in the urine sample. 3. Co-elution with phospholipids (if applicable). | 1. Switch to a more rigorous sample preparation method (e.g., from Dilute-and-Shoot to SPE). 2. Increase the dilution factor. 3. Optimize the chromatographic method to separate Etofenamate from the suppression zone. |
| Inconsistent Internal Standard Response | 1. Variability in sample preparation. 2. Degradation of this compound. 3. Inconsistent injection volume. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Check the stability of the internal standard working solution. 3. Verify the autosampler's performance and precision. |
| Low Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte degradation. 3. Incorrect pH during extraction. | 1. Optimize the LLE or SPE protocol (e.g., change solvent, pH, or sorbent type). 2. Investigate the stability of Etofenamate under the extraction conditions. 3. Adjust the pH of the urine sample to ensure Etofenamate is in a neutral form for efficient extraction. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty mass spectrometer ion source. 3. Carryover from previous injections. | 1. Prepare fresh mobile phases and flush the LC system. 2. Clean the ion source according to the manufacturer's instructions. 3. Optimize the needle wash procedure on the autosampler. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Etofenamate Analysis in Urine
| Parameter | Dilute-and-Shoot | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) | 35 - 60 | 15 - 30 | 5 - 15 |
| Recovery (%) | Not Applicable | 75 - 90 | 85 - 105 |
| Processing Time per Sample | ~5 min | ~20 min | ~30 min |
| Relative Cost | Low | Medium | High |
| Required Skill Level | Low | Medium | High |
Note: The values presented are typical ranges for NSAIDs in urine and may vary for Etofenamate. Method optimization is recommended.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
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Sample Preparation:
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Pipette 500 µL of urine sample into a clean centrifuge tube.
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Add 50 µL of this compound internal standard working solution.
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Add 200 µL of pH 4.0 acetate buffer and vortex for 30 seconds.
-
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Extraction:
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Add 2 mL of ethyl acetate to the tube.
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Vortex for 2 minutes.
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Centrifuge at 4000 rpm for 5 minutes.
-
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Evaporation and Reconstitution:
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Transfer the upper organic layer to a new tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 200 µL of mobile phase A/mobile phase B (50:50, v/v).
-
-
Analysis:
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Inject 10 µL into the LC-MS/MS system.
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Solid-Phase Extraction (SPE) Protocol
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Sample Pre-treatment:
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Pipette 1 mL of urine sample into a clean tube.
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Add 50 µL of this compound internal standard working solution.
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Add 1 mL of 2% formic acid in water and vortex.
-
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SPE Cartridge Conditioning:
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Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
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Sample Loading:
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Load the pre-treated sample onto the SPE cartridge.
-
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Washing:
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Wash the cartridge with 1 mL of 2% formic acid in water.
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Wash the cartridge with 1 mL of methanol.
-
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Elution:
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Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under nitrogen at 40°C.
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Reconstitute in 200 µL of mobile phase A/mobile phase B (50:50, v/v).
-
-
Analysis:
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Inject 10 µL into the LC-MS/MS system.
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LC-MS/MS Parameters
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LC System: Agilent 1290 Infinity II or equivalent
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Column: C18, 2.1 x 100 mm, 1.8 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Flow Rate: 0.4 mL/min
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Gradient:
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0-1 min: 20% B
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1-5 min: 20% to 95% B
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5-6 min: 95% B
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6-6.1 min: 95% to 20% B
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6.1-8 min: 20% B
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MS System: Sciex Triple Quad 6500+ or equivalent
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions: See FAQ Q5.
Visualizations
Caption: General experimental workflow for the analysis of this compound in urine.
Caption: A logical troubleshooting workflow for inaccurate this compound results.
Technical Support Center: Optimizing Etofenamate-d4 Concentration for Internal Standard in Quantitative Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Etofenamate-d4 as an internal standard (IS) for accurate quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary for the quantitative analysis of Etofenamate?
A1: An internal standard is crucial in analytical chemistry to improve the precision and accuracy of quantitative analysis.[1] this compound, a stable isotope-labeled version of Etofenamate, is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[2] It is added at a constant, known concentration to all samples, including calibration standards and quality controls. By using the ratio of the analyte signal to the internal standard signal for quantification, variations that can occur during sample preparation, injection, and instrument analysis are effectively compensated for, leading to more reliable and reproducible results.
Q2: What is the ideal concentration for this compound as an internal standard?
A2: The optimal concentration of this compound should be consistent across all samples and ideally be similar to the concentration of the target analyte, Etofenamate, in the samples.[2] A common practice is to use a concentration that falls within the mid-range of the calibration curve. For instance, in a similar analysis of a non-steroidal anti-inflammatory drug (NSAID), a deuterated internal standard was successfully used at a concentration of 1000 ng/mL. This can serve as a good starting point for optimization.
Q3: How do I prepare the this compound internal standard working solution?
A3: To prepare a working solution, start by accurately weighing a known amount of this compound and dissolving it in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of a high concentration (e.g., 1 mg/mL). This stock solution can then be serially diluted with the appropriate solvent to achieve the desired final working concentration (e.g., 1000 ng/mL). It is critical to ensure the purity and accurate concentration of the stock solution.
Q4: When should the this compound internal standard be added to the sample?
A4: The internal standard should be added to the sample as early as possible in the sample preparation workflow.[3] This ensures that it experiences the same potential for loss or variability as the analyte during all subsequent steps, such as extraction, evaporation, and reconstitution. Consistent and accurate pipetting of the internal standard solution is paramount for reliable results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in this compound Signal | Inconsistent pipetting of the internal standard. | Ensure pipettes are properly calibrated and use a consistent technique for adding the IS to all samples. |
| Degradation of the internal standard. | Check the stability of the this compound stock and working solutions. Store them at appropriate temperatures (typically -20°C or lower) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly. | |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by comparing the IS response in neat solution versus in an extracted blank matrix. If significant effects are observed, optimize the sample cleanup procedure or chromatographic separation to minimize interferences. | |
| Poor Peak Shape of this compound | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve a symmetrical and well-defined peak for both Etofenamate and this compound. |
| Contamination of the LC-MS/MS system. | Clean the injection port, column, and mass spectrometer source to remove any potential contaminants that may be affecting peak shape. | |
| Interference with Etofenamate Peak | Isotopic contribution from the analyte. | While unlikely with a d4-labeled standard, check for any potential isotopic overlap, especially at high concentrations of Etofenamate. |
| Contamination in the blank matrix. | Analyze multiple sources of blank matrix to ensure they are free of any interfering compounds at the retention time of this compound. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for the quantitative analysis of Etofenamate using LC-MS/MS.
1. Preparation of Stock and Working Solutions:
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Prepare a stock solution of Etofenamate at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
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From the Etofenamate stock solution, prepare a series of calibration standards in the desired biological matrix (e.g., plasma, urine) covering the expected concentration range of the study samples (e.g., 1 - 2000 ng/mL).
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From the this compound stock solution, prepare a series of working solutions at different concentrations (e.g., 100 ng/mL, 500 ng/mL, 1000 ng/mL, and 2000 ng/mL) in the sample preparation solvent.
2. Sample Preparation and Analysis:
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For each concentration of this compound to be tested, process a full set of calibration standards and quality control (QC) samples (low, medium, and high concentrations).
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To each sample, add a fixed volume of the respective this compound working solution.
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Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
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Evaporate the solvent and reconstitute the sample in the mobile phase.
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Inject the samples into the LC-MS/MS system.
3. Data Evaluation:
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For each this compound concentration, generate a calibration curve by plotting the peak area ratio (Etofenamate / this compound) against the nominal concentration of Etofenamate.
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Evaluate the linearity of each calibration curve (R² value should be >0.99).
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Assess the accuracy and precision of the QC samples for each IS concentration. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).
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Monitor the peak area of this compound across all samples. The response should be consistent and sufficiently high to ensure good precision but not so high that it causes detector saturation.
4. Selection of Optimal Concentration:
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The optimal this compound concentration is the one that provides the best combination of linearity, accuracy, precision, and a stable and appropriate signal intensity across the entire calibration range.
Quantitative Data Summary
| Parameter | Acceptance Criteria | Example Data (using 1000 ng/mL this compound) |
| Calibration Curve Range | Dependent on expected sample concentrations | 1 - 2000 ng/mL |
| Linearity (R²) | > 0.99 | 0.998 |
| Accuracy (QC Low, Mid, High) | 85 - 115% | 98.5%, 102.1%, 99.3% |
| Precision (%CV) (QC Low, Mid, High) | ≤ 15% | 4.2%, 3.5%, 2.8% |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80 - 120%, Precision: ≤ 20% | Accuracy: 95.7%, Precision: 8.9% |
Visualizations
Caption: Workflow for Optimizing this compound Internal Standard Concentration.
Caption: Mechanism of Action of Etofenamate.
References
Etofenamate-d4 stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues that may be encountered with Etofenamate-d4 during long-term storage and experimentation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks observed in LC-MS or HPLC analysis. | Degradation of this compound. | 1. Confirm the identity of the new peaks by mass spectrometry. Compare the mass of the potential degradants with known degradation products of Etofenamate. The primary degradation product is often the hydrolysis of the ester linkage. 2. Review storage conditions. Etofenamate is susceptible to degradation from exposure to moisture, high temperatures, and light.[1] Ensure the compound is stored at the recommended -20°C for long-term storage.[2] 3. Check the pH of your sample solutions. Etofenamate shows degradation under both acidic and basic conditions.[1] |
| Decrease in the parent compound peak area over time. | Gradual degradation of the this compound. | 1. Perform a stability study by analyzing aliquots of your stock solution over a set period. 2. If using aqueous solutions, prepare them fresh before each experiment. 3. Consider the possibility of adsorption to container surfaces. Use silanized glass or polypropylene vials. |
| Inconsistent results between experimental replicates. | Inconsistent sample handling or partial degradation during sample preparation. | 1. Ensure uniform and minimal exposure of samples to light and elevated temperatures during preparation. 2. Standardize the time between sample preparation and analysis. 3. Vortex solutions thoroughly before use to ensure homogeneity, especially if precipitation is a possibility. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2]
Q2: What are the likely degradation pathways for this compound?
Based on studies of the non-deuterated compound, the most probable degradation pathway is the hydrolysis of the ester linkage, which is susceptible to both acidic and basic conditions.[1] This would result in the formation of flufenamic acid-d4 and 2-(2-hydroxyethoxy)ethanol. Ether linkage cleavage is also a possibility under harsh conditions.
Q3: How can I monitor the stability of my this compound stock solutions?
Regularly analyze your stock solution using a validated stability-indicating method, such as RP-HPLC with UV or mass spectrometric detection.[1][3][4] Look for a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Q4: Does the deuteration of this compound affect its stability compared to Etofenamate?
The deuteration is on the benzoate ring, which is not directly involved in the primary ester hydrolysis degradation pathway.[5] Therefore, the stability of this compound is expected to be very similar to that of Etofenamate. However, minor differences in reaction kinetics (isotopic effects) are theoretically possible but are unlikely to significantly alter the overall stability profile under normal storage conditions.
Q5: What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in acetonitrile and methanol.[5] For analytical purposes, prepare stock solutions in a non-aqueous solvent like DMSO, acetonitrile, or methanol and dilute into aqueous buffers as needed for your experiment.[2][5] Avoid prolonged storage in aqueous or protic solvents where hydrolysis can occur.
Quantitative Data on Etofenamate Degradation
The following table summarizes data from a forced degradation study on Etofenamate, which can serve as a guide for potential this compound instability.
| Stress Condition | Duration | % Degradation | Number of Degradants |
| Dry Heat | 72 hours at 70°C | 6.49% | 5 |
| Neutral (Water) | 5 days at room temp. | 10.23% | 3 |
| Acidic | 0.1N HCl | ~5-30% | Not specified |
| Basic | 0.01N NaOH | ~5-30% | 1 (major) |
| Oxidative | Not specified | ~5-30% | Not specified |
| Photolytic | Not specified | ~5-30% | Not specified |
Data adapted from a stability-indicating RP-HPLC method development study for Etofenamate.[1]
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 2 hours.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Place the stock solution in a hot air oven at 70°C for 72 hours.[1]
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
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Analytical Method: Analyze the samples using a validated stability-indicating RP-HPLC method with a C18 column and a mobile phase such as a phosphate buffer (pH 6.0) and methanol (20:80 v/v).[1][4] Monitor the eluent at an appropriate wavelength (e.g., 286 nm).[1]
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation and identify any degradation products.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for investigating this compound stability.
References
- 1. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound | CAS 1329837-73-1 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Etofenamate-d4 Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of Etofenamate-d4 in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression of the deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] For quantitative bioanalysis, where this compound serves as an internal standard to normalize for variations in sample preparation and instrument response, uncompensated ion suppression can lead to inaccurate quantification of the target analyte, Etofenamate.
Q2: We are using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte (Etofenamate) and experience the same degree of ion suppression, thus providing effective normalization.[4] However, several factors can lead to differential ion suppression between the analyte and its deuterated internal standard:
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the SIL-IS.[4][5] If this shift causes one of the compounds to co-elute with a region of stronger ion suppression, the correction will be inaccurate.
-
Concentration Effects: The extent of ion suppression can be dependent on the concentration of both the analyte and the co-eluting matrix components.[5]
-
Matrix Variability: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression effects.
Q3: What are the common sources of ion suppression in biological samples?
Biological matrices are complex and contain numerous endogenous and exogenous compounds that can cause ion suppression. Common sources include:
-
Phospholipids: Abundant in plasma and tissue samples, phospholipids are notorious for causing significant ion suppression in reversed-phase chromatography.[1][6]
-
Salts and Buffers: High concentrations of salts from buffers used in sample preparation can interfere with the electrospray ionization (ESI) process.[1][6]
-
Endogenous Metabolites: Various small molecules naturally present in the biological matrix can co-elute with the analyte and cause suppression.
-
Proteins and Peptides: Although typically removed during sample preparation, residual proteins and peptides can still contribute to ion suppression.[1]
-
Mobile Phase Additives: Certain additives, while necessary for chromatography, can sometimes suppress the ionization of the analyte.
Troubleshooting Guide: Ion Suppression of this compound
This guide provides a systematic approach to identifying and mitigating ion suppression affecting your this compound signal.
Step 1: Confirming and Characterizing Ion Suppression
The first step is to determine if ion suppression is indeed the cause of poor signal intensity or high variability.
Experimental Protocol: Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Infuse this solution post-column into the mass spectrometer at a constant flow rate using a syringe pump and a T-fitting.
-
Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC system.
-
Monitor the this compound signal. A dip in the baseline signal indicates the retention time at which matrix components are eluting and causing ion suppression.
Diagram: Post-Column Infusion Experimental Workflow
Caption: Workflow for post-column infusion experiment.
Step 2: Optimizing Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[1]
Recommended Sample Preparation Techniques for NSAIDs like Etofenamate:
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological sample using an organic solvent (e.g., acetonitrile, methanol) and removed by centrifugation. | Simple, fast, and inexpensive. | May not effectively remove other interfering substances like phospholipids and salts, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). | Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences.[1] | Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.[1] |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interfering matrix components are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts, leading to reduced ion suppression. Offers high selectivity and enrichment factors.[1][6] | Can be more time-consuming and expensive to develop a robust method.[1] |
Experimental Protocol: Optimizing Solid-Phase Extraction (SPE)
-
Sorbent Selection: For NSAIDs like Etofenamate, which are acidic, mixed-mode anion exchange or reversed-phase (e.g., C8, C18) sorbents are often effective.[7]
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer with a pH to ensure the analyte is in a neutral or charged state for optimal retention).
-
Loading: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds without eluting the analyte. This step is critical for minimizing ion suppression.
-
Elution: Elute Etofenamate and this compound with a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase to ensure good peak shape.
Diagram: SPE Optimization Logic
Caption: Logical workflow for SPE method development.
Step 3: Modifying Chromatographic Conditions
Chromatographic separation plays a key role in resolving this compound from co-eluting, ion-suppressing matrix components.
Strategies for Chromatographic Optimization:
| Parameter | Recommended Adjustment | Rationale |
| Column Chemistry | Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl). A C8 column may provide good separation for NSAIDs.[7] | Different column chemistries offer varying selectivities, which can help to resolve the analyte from interferences. |
| Mobile Phase Composition | Optimize the organic solvent (acetonitrile vs. methanol) and the aqueous phase pH and additives. Ammonium formate can be beneficial for negative ion mode ESI.[7] | Acetonitrile often provides better efficiency, while methanol can offer different selectivity. Adjusting pH can change the retention and peak shape of acidic compounds like Etofenamate. |
| Gradient Profile | Adjust the gradient slope and duration. A shallower gradient can improve the resolution between the analyte and closely eluting interferences. | A well-optimized gradient is crucial for separating complex mixtures and minimizing co-elution. |
| Flow Rate | Lowering the flow rate can sometimes reduce ion suppression, although this will increase the analysis time. | Slower flow rates can lead to more efficient ionization in the ESI source. |
Diagram: Troubleshooting Logic for Ion Suppression
Caption: Systematic troubleshooting workflow.
Step 4: Adjusting Mass Spectrometry Parameters
While less common for resolving ion suppression from the matrix, adjusting the ionization source can sometimes be beneficial.
-
Ionization Source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3] If your instrument has an APCI source, it may be worth evaluating as it is less affected by matrix components. For acidic NSAIDs, negative ionization mode is often preferred.[7]
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flows, and temperature to ensure the most efficient and stable ionization of this compound.
By systematically working through these troubleshooting steps, you can effectively identify the root cause of ion suppression affecting your this compound internal standard and implement appropriate solutions to ensure the development of a robust and reliable analytical method.
References
- 1. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor chromatographic peak shape for Etofenamate-d4
Technical Support Center: Etofenamate-d4 Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Q1: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause of tailing.[1][2]
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic functional groups on the analyte, leading to tailing.[2] Etofenamate has amine groups that can be protonated and interact with ionized silanols.
-
Solution: Use a highly deactivated, end-capped column to minimize silanol interactions.[2] Consider adding a competitive base, like triethylamine (TEA), to the mobile phase to block active sites. A study on Etofenamate assay development successfully used a mobile phase containing 0.2% triethylamine in water, with the pH adjusted to 6.5.[3][4][5]
-
-
Metal Contamination: Trace metal ions in the sample, mobile phase, or from stainless steel components of the HPLC system can chelate with the analyte, causing tailing.[6]
-
Solution: Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to the mobile phase.
-
-
-
Column Issues:
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape. This can include contamination at the column inlet or a void in the packing material.[1][7]
-
Improper Packing: A poorly packed column can lead to channeling and tailing.[9]
-
Solution: This is a manufacturing issue. If you suspect a new column is poorly packed, contact the vendor.
-
-
-
Method Parameters:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of Etofenamate and its interaction with the stationary phase. The pKa of Etofenamate is around 6.0-7.0.[5] Operating too close to the pKa can lead to poor peak shape.
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Sample Overload: Injecting too much sample can saturate the column, leading to tailing.[1][9]
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
-
System Issues:
-
Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening and tailing.[7][13]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly tightened to minimize dead volume.[13]
-
-
Peak Fronting
Q2: I am observing peak fronting for this compound. What could be the cause?
A2: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur. Potential causes include:
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Sample Overload: Injecting a highly concentrated sample can lead to fronting.[14][15][16]
-
Solution: Dilute the sample or reduce the injection volume.[14]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[1][16]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[14] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: A physical collapse of the column bed can create a void at the inlet, leading to peak distortion, including fronting.[8][15] This can be caused by sudden pressure shocks or operating the column outside its recommended pH and temperature ranges.[8]
-
Solution: This is an irreversible problem, and the column will need to be replaced.[8] Ensure the operating conditions are within the manufacturer's specifications for the column.
-
-
Low Temperature: In some cases, operating at a temperature that is too low can lead to poor mass transfer kinetics and result in fronting.
-
Solution: Try increasing the column temperature. A method for Etofenamate related substances used a column temperature of 40°C.[17]
-
Split Peaks
Q3: My this compound peak is split. How can I troubleshoot this?
A3: Split peaks can be one of the more challenging issues to resolve. Here are the common causes and solutions:
-
Partially Clogged Frit or Column Inlet: Debris from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[18][19]
-
Column Bed Void/Channeling: A void or channel in the column packing can cause the sample to travel through the column at different rates, resulting in a split peak.[18][19]
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase or significantly different in elution strength can cause peak splitting.[20]
-
Solution: Prepare the sample in the mobile phase or a solvent that is compatible with it.[20]
-
-
Co-elution: It's possible that the split peak is actually two different compounds eluting very close to each other.
-
Solution: To investigate this, try changing the chromatographic conditions, such as the mobile phase composition, gradient slope, or temperature, to see if the two peaks can be resolved.[19]
-
Quantitative Data Summary
The following table summarizes chromatographic conditions from published methods for Etofenamate, which can serve as a starting point for method development and troubleshooting for this compound.
| Parameter | Method 1[11][12] | Method 2[3][4][5] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µ) |
| Mobile Phase | Phosphate buffer (pH 6.0) and Methanol (20:80 v/v) | Methanol and 0.2% Triethylamine in water (85:15, v/v), pH 6.5 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | 286 nm | 286 nm |
| Injection Volume | 20 µL | 20 µL |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
If column contamination is suspected to be the cause of poor peak shape, a general flushing procedure can be attempted. Always consult the column manufacturer's care and use guide for specific instructions.
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush the column with a series of solvents, starting with the mobile phase without the buffer salts (e.g., water/organic mix).
-
Flush with 100% of the strong organic solvent (e.g., Methanol or Acetonitrile).
-
If dealing with strongly retained non-polar compounds, a stronger solvent like isopropanol may be used.
-
Equilibrate the column back to the initial mobile phase conditions before use.
Protocol 2: System Suitability Test
To monitor the performance of your chromatographic system and method, a system suitability test should be performed before running samples.
-
Prepare a standard solution of this compound at a known concentration.
-
Make at least five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (or Asymmetry Factor): Should typically be between 0.8 and 1.5.
-
Theoretical Plates (N): A measure of column efficiency. The value should be high and consistent.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2%.
-
-
If the system suitability parameters are not met, it indicates a problem with the system, column, or method that needs to be addressed before sample analysis.
Visualizations
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenamate in Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenamate in Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labveda.com [labveda.com]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. silicycle.com [silicycle.com]
- 10. restek.com [restek.com]
- 11. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. support.waters.com [support.waters.com]
- 16. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 17. Related Substance of Etofenamate - Chromatography Forum [chromforum.org]
- 18. bio-works.com [bio-works.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. researchgate.net [researchgate.net]
Etofenamate-d4 & Autosampler Cross-Contamination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential cross-contamination of Etofenamate-d4 in autosamplers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is the deuterium-labeled version of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID).[1] It is commonly used as an internal standard for the quantification of Etofenamate in biological samples using mass spectrometry.[2][3] Deuterated standards are ideal for these applications as they exhibit similar chemical behavior to the analyte but are distinguishable by their mass.[4]
Key physicochemical properties of Etofenamate and its deuterated form are summarized below:
| Property | Value |
| Chemical Formula | C₁₈H₁₄D₄F₃NO₄[2] |
| Molecular Weight | 373.4 g/mol [3] |
| Appearance | An oil[2][3] |
| Solubility | Soluble in Acetonitrile and Methanol[2][3] |
| Parent Compound | Etofenamate (a non-selective COX inhibitor)[1] |
Q2: What is autosampler cross-contamination (carryover)?
Autosampler cross-contamination, often referred to as carryover, occurs when a small portion of an analyte from a previous injection appears in a subsequent analysis of a blank or another sample.[5] This can lead to inaccurate quantification of the analyte.[5] Carryover is a common issue in liquid chromatography-mass spectrometry (LC-MS) analyses and can originate from various parts of the autosampler.[6]
Q3: Is this compound particularly prone to causing cross-contamination?
While there is no specific data suggesting this compound is inherently more prone to carryover than other compounds, its chemical properties, such as its potential for adsorption, can contribute to this phenomenon.[6] Sticky molecules, in general, have a higher tendency to remain in the analytical system.[6] Given that this compound is used as an internal standard, even minute carryover can significantly impact the accuracy of quantitative results.
Troubleshooting Guides
Guide 1: Identifying the Source of this compound Carryover
A systematic approach is crucial to pinpoint the source of cross-contamination. This typically involves a series of blank injections to isolate the contaminated component.
Experimental Protocol: Carryover Identification
-
Initial Blank Injection: Begin by injecting a blank solvent (e.g., the mobile phase) to establish a baseline. This is the "Pre-Blank."
-
High-Concentration Injection: Inject a high-concentration sample of this compound.
-
Post-Sample Blank Injections: Immediately following the high-concentration sample, inject a series of blank solvents (at least two, "Post-Blank 1" and "Post-Blank 2").
-
Analysis:
-
No Carryover: If no this compound is detected in the Post-Blanks, the system is clean.
-
Carryover Detected: If this compound is detected in Post-Blank 1 and decreases in subsequent blanks, this indicates carryover.
-
Contamination Suspected: If the peak area of this compound remains consistent across all blank injections, this may suggest a contaminated solvent or a more systemic issue rather than simple carryover.[7]
-
The following diagram illustrates the logical workflow for identifying the source of carryover:
Caption: Troubleshooting workflow for identifying the source of autosampler carryover.
Guide 2: Mitigating this compound Carryover from the Autosampler
Once the autosampler is identified as the source, the following steps can be taken to mitigate the carryover.
1. Optimize the Wash Procedure:
The autosampler's wash procedure is critical in preventing carryover.
-
Wash Solvent Selection: The wash solvent should be strong enough to dissolve this compound effectively. Since this compound is soluble in acetonitrile and methanol, these are good starting points.[2][3] A wash solution with a similar or slightly higher organic composition than the mobile phase used to elute the compound is often effective.[8]
-
Wash Volume: The volume of the wash solution should be sufficient to flush the needle and sample loop thoroughly. A common recommendation is to use a wash volume that is at least 10 times the injection volume.[8]
-
Multiple Wash Steps: Employing multiple wash steps with progressively cleaner solvents can improve cleaning efficiency.[8]
2. Inspect and Maintain Autosampler Components:
Regular inspection and maintenance of autosampler components can prevent the buildup of residues.
-
Sample Needle: The inside and outside of the sample needle are common sources of carryover.[5][8] Ensure both are being adequately washed.
-
Injection Valve and Rotor Seal: The injection valve, particularly the rotor seal, can have scratches or wear that trap analytes.[9] Regular inspection and replacement as part of a preventative maintenance schedule are recommended.[8]
-
Tubing and Connections: Ensure all tubing and connections are properly seated to avoid unswept volumes where the sample can be trapped.[8]
3. Sample Preparation and Handling:
-
Vials and Septa: Use high-quality vials and septa to minimize the risk of contamination.[10]
-
Sample Matrix: If the sample matrix is complex, consider sample preparation techniques to minimize the introduction of potentially interfering substances into the autosampler.
The following diagram outlines the key areas within an autosampler that can be sources of carryover and the corresponding mitigation strategies.
Caption: Key sources of autosampler carryover and their mitigation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 1329837-73-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound Palmitate () for sale [vulcanchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. gmi-inc.com [gmi-inc.com]
Forced degradation studies of Etofenamate to identify potential interferences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Etofenamate. The information is designed to help identify potential interferences and ensure the development of robust, stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Etofenamate under forced degradation conditions?
Etofenamate is susceptible to degradation under various stress conditions, primarily through hydrolysis of its ester and ether linkages.[1] Forced degradation studies have shown that it degrades under acidic, basic, oxidative, thermal, and photolytic conditions.[1][2][3][4][5] The major degradation products are formed through the cleavage of the ester bond, leading to the formation of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid and other related substances.[4]
Q2: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify if they are Etofenamate degradants?
To identify if unexpected peaks are degradants, you should perform a forced degradation study and compare the chromatograms of the stressed samples with your stability sample.[6] The study should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][3][4][5] If the retention times of the unknown peaks in your stability sample match the peaks observed in the forced degradation samples, it is highly likely they are degradation products. Further characterization using techniques like LC-MS, ¹H-NMR, and ¹³C-NMR can confirm their structure.[1][2][3][4][5]
Q3: What is a suitable HPLC method for separating Etofenamate from its degradation products?
A validated stability-indicating RP-HPLC method has been successfully used to separate Etofenamate from its degradation products.[1][2][3][5] The key parameters of this method are:
-
Mobile Phase: Phosphate buffer (pH 6.0) and methanol in a ratio of 20:80 (v/v)[1][2][3][5]
-
Detection: Photodiode array (PDA) detector at 286 nm[1][2][3][5]
This method has been shown to effectively separate the parent drug from at least six major degradation products.[1]
Q4: How much degradation should I aim for in my forced degradation studies?
The goal of forced degradation is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-30%.[1] This ensures that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the parent drug. The stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) should be adjusted to achieve this target degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor resolution between Etofenamate and a degradation peak. | Mobile phase composition may not be optimal. | Adjust the ratio of the organic modifier (methanol) to the aqueous buffer. A slight change in the percentage of methanol can significantly impact retention times and resolution.[1] |
| pH of the mobile phase is not ideal. | Optimize the pH of the phosphate buffer. A pH of 6.0 has been shown to be effective.[1] | |
| No degradation observed under a specific stress condition. | The stress condition is not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[1] |
| The drug is stable under that particular condition. | Document the stability of the drug under the tested condition. This is a valid outcome of a forced degradation study. | |
| Excessive degradation of Etofenamate. | The stress condition is too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the study to achieve the target degradation of 5-30%.[1] |
| Mass imbalance in the results. | Some degradation products may not be eluting from the column or are not being detected. | Ensure the analytical method is capable of eluting and detecting all potential degradation products. This may involve adjusting the mobile phase or using a more universal detector. A mass balance between 92-99% is considered acceptable.[1][2][3][5] |
| The response factors of the degradation products are different from the parent drug. | If possible, isolate and quantify the major degradation products to determine their individual response factors for a more accurate mass balance calculation. |
Quantitative Data Summary
The following table summarizes the results from a forced degradation study of Etofenamate, indicating the percentage of degradation under different stress conditions.
| Stress Condition | Parameters | % Degradation of Etofenamate | Number of Degradation Products Detected |
| Acid Hydrolysis | 0.1N HCl, Room Temperature, 3 hours | ~15% | 4 |
| Base Hydrolysis | 0.01N NaOH, Room Temperature, 3 hours | ~25% | 5 |
| Oxidative | 0.3% H₂O₂, Room Temperature, 48 hours | ~10% | 3 |
| Thermal | 70°C, 72 hours | ~8% | 2 |
| Photolytic | Sunlight Exposure, 72 hours | ~5% | 2 |
| Neutral Hydrolysis | Water, Room Temperature, 5 days | 10.23% | 3[1] |
Data is compiled from the study by Peraman et al. and is approximate for illustrative purposes.[1]
Experimental Protocols
1. Preparation of Stock and Stress Samples:
-
Stock Solution: Prepare a stock solution of Etofenamate at a concentration of 1000 µg/mL in a suitable solvent (e.g., methanol).[1]
-
Stress Samples: For each stress condition, dilute the stock solution to the desired concentration (e.g., 40 µg/mL) with the respective stressor solution.[1] A blank solution for each stress condition should be prepared simultaneously.[1]
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1N HCl and keep at room temperature for 3 hours.[1]
-
Base Hydrolysis: Mix the drug solution with 0.01N NaOH and keep at room temperature for 3 hours.[1]
-
Oxidative Degradation: Mix the drug solution with 0.3% H₂O₂ and keep at room temperature for 48 hours.[1]
-
Thermal Degradation: Expose a thin layer of the drug sample to heat in a hot air oven at 70°C for 72 hours.[1]
-
Photolytic Degradation: Expose the drug solution to sunlight for 72 hours.[1]
-
Neutral Hydrolysis: Dissolve the drug in water and keep at room temperature for 5 days.[1]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples to a pH of 5-7.[1]
-
Dilute the samples with the mobile phase to a final concentration of 40 µg/mL.[1]
-
Inject the samples into the HPLC system and analyze using the validated stability-indicating method.[1]
Visualizations
Caption: Workflow for forced degradation studies of Etofenamate.
Caption: Troubleshooting decision tree for unexpected peaks.
References
- 1. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
Optimizing extraction recovery of Etofenamate and Etofenamate-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Etofenamate and its deuterated internal standard, Etofenamate-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Etofenamate from biological matrices?
A1: The primary methods for extracting Etofenamate and its metabolites from biological materials are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods often depends on the sample matrix, the required level of cleanliness, and the desired sample throughput.
Q2: What is a suitable internal standard for Etofenamate quantification?
A2: this compound is the recommended stable isotope-labeled internal standard for the quantitative analysis of Etofenamate. Its physical and chemical properties are nearly identical to Etofenamate, ensuring similar behavior during extraction and chromatographic analysis, which corrects for potential sample loss.
Q3: At what wavelength should I detect Etofenamate using UV-HPLC?
A3: For UV detection in HPLC analysis, Etofenamate can be monitored at a wavelength of 286 nm.[1][2][3]
Q4: What are the key stability concerns for Etofenamate during sample processing?
A4: Etofenamate is susceptible to degradation under several conditions. Its ester and ether linkages are prone to chemical degradation.[1] Forced degradation studies have shown that Etofenamate degrades under acidic, basic, thermal, photo, and peroxide conditions.[1][2][4] Therefore, it is crucial to control pH, temperature, and light exposure during the extraction process.
Q5: Can I use the same extraction method for both Etofenamate and its primary metabolite, flufenamic acid?
A5: While it is possible, the extraction method may need to be optimized to ensure efficient recovery of both compounds. Depending on the extraction method, it's possible to isolate Etofenamate, free and alkali-labile conjugated flufenamic acid, or the sum of all related metabolites.[5]
Troubleshooting Guide: Low Extraction Recovery
This guide addresses common issues leading to low recovery of Etofenamate and this compound during the extraction process.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of both Etofenamate and this compound | Incomplete LLE Phase Separation: Emulsion formation can trap the analytes, preventing a clean separation of the organic and aqueous layers. | - Centrifuge the sample at a higher speed or for a longer duration. - Add a small amount of salt ("salting out") to the aqueous phase to disrupt the emulsion. - Consider using a different organic solvent. |
| Suboptimal pH for LLE: The pH of the aqueous phase dictates the ionization state of Etofenamate. Extraction into an organic solvent is most efficient when the analyte is in its neutral form. | Adjust the pH of the sample to be at least 2 units below the pKa of Etofenamate to ensure it is protonated and less water-soluble. | |
| Inefficient SPE Elution: The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent. | - Increase the percentage of the stronger organic solvent in your elution mix. - Test different elution solvents with varying polarities. - Ensure the elution volume is sufficient to pass through the entire sorbent bed. | |
| Low recovery of Etofenamate, but good recovery of this compound | Analyte Degradation: Etofenamate may be degrading during sample preparation due to exposure to harsh pH, high temperatures, or light.[1][2][4] | - Perform all extraction steps at a controlled, cool temperature (e.g., on ice). - Protect samples from light by using amber vials. - Avoid extreme pH conditions if possible, or minimize the exposure time. |
| Incomplete Protein Binding Disruption: Etofenamate can bind to plasma proteins. If not disrupted, this will result in low recovery. | - Precipitate proteins using a solvent like acetonitrile or methanol prior to extraction. - Adjust the sample pH to disrupt protein binding. | |
| Inconsistent or Irreproducible Recovery | Variable Sample Pre-treatment: Inconsistencies in pH adjustment, vortexing time, or temperature can lead to variable results. | - Standardize all pre-treatment steps in your protocol. - Use a calibrated pH meter and ensure thorough mixing. |
| SPE Cartridge Overload or Dryness: Overloading the SPE cartridge with too much sample or allowing the sorbent to dry out can lead to channeling and inconsistent analyte retention and elution. | - Ensure the sample load does not exceed the capacity of the SPE cartridge.[6] - Keep the sorbent bed wet throughout the conditioning, loading, and washing steps. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean polypropylene tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Protein Precipitation & pH Adjustment:
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Add 100 µL of 1M HCl to acidify the sample.
-
-
Extraction:
-
Add 2 mL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol uses a generic reversed-phase SPE cartridge and may need optimization for your specific cartridge type.
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a tube.
-
Add 25 µL of this compound internal standard.
-
Add 500 µL of 2% phosphoric acid in water and vortex. This step disrupts protein binding and adjusts the pH.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
-
Data Summaries
Table 1: RP-HPLC Method Parameters for Etofenamate Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase | Phosphate buffer (pH 6.0) and Methanol (20:80 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 286 nm[1][2][3] |
| Column Temperature | Ambient or 25°C[3] |
Visual Guides
Caption: General workflow for the extraction and analysis of Etofenamate.
Caption: Logical workflow for troubleshooting low Etofenamate recovery.
References
- 1. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. [Analysis of etofenamate. Particular determination in biological material (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Validation of an Analytical Method for Etofenamate using Etofenamate-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of etofenamate in biological matrices, utilizing its deuterated analog, Etofenamate-d4, as an internal standard (IS). The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]
This document will delve into the experimental protocols, present comparative performance data, and discuss the advantages of this methodology over alternatives.
The Critical Role of Deuterated Internal Standards
In quantitative bioanalysis, an ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics.[1] A deuterated internal standard like this compound is the gold standard as it is chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy allows it to effectively normalize for variations in sample extraction, injection volume, and potential matrix effects, leading to a more robust and reliable analytical method.[1][2][3]
Experimental Protocols
A typical bioanalytical method for etofenamate in a biological matrix, such as human plasma, involves sample preparation, chromatographic separation, and detection by mass spectrometry.
Sample Preparation: A Comparative Overview
Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte of interest.[4][5] The two most common techniques for the extraction of non-steroidal anti-inflammatory drugs (NSAIDs) like etofenamate from biological fluids are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4][6] A scoping review of extraction methods for NSAIDs found that 52% of studies used LLE, while 41% utilized SPE.[4][6]
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. It is a relatively simple and cost-effective method.
Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte while the matrix components are washed away. SPE can offer higher selectivity and cleaner extracts compared to LLE.[4]
Protein Precipitation (PP): A simpler but often less clean method involves the addition of an organic solvent, like acetonitrile, to precipitate plasma proteins. While fast and easy, it may result in significant matrix effects.
The choice of extraction method depends on the required sensitivity, throughput, and the complexity of the biological matrix. For a high-throughput clinical laboratory, SPE in a 96-well plate format is often preferred due to its potential for automation.[4]
Detailed Experimental Workflow (LC-MS/MS Analysis)
Caption: A typical experimental workflow for the bioanalysis of etofenamate using a deuterated internal standard and LC-MS/MS.
Chromatographic and Mass Spectrometric Conditions
The following table outlines typical parameters for the analysis of etofenamate and its deuterated internal standard by LC-MS/MS.
| Parameter | Typical Condition |
| Chromatography | |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Etofenamate) | Analyte-specific precursor > product ion |
| MRM Transition (this compound) | IS-specific precursor > product ion |
Performance Characteristics: A Comparative Analysis
The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. Key validation parameters include linearity, precision, accuracy, selectivity, and stability. While specific data for an this compound method is not publicly available, the following tables present representative performance data from a validated LC-MS/MS method for another NSAID, diclofenac, which demonstrates the expected performance of such a method.[1]
Linearity
The linearity of the method is assessed by analyzing calibration standards at several concentration levels.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Etofenamate (Representative) | 1 - 1000 | > 0.99 |
This data is representative of a typical validated LC-MS/MS method for an NSAID.
Precision and Accuracy
Precision (the closeness of replicate measurements) and accuracy (the closeness of the measured value to the true value) are determined by analyzing quality control (QC) samples at different concentrations.
| Low QC (3 ng/mL) | Medium QC (300 ng/mL) | High QC (750 ng/mL) | |
| Intra-day Precision (%CV) | < 5% | < 4% | < 3% |
| Inter-day Precision (%CV) | < 6% | < 5% | < 4% |
| Intra-day Accuracy (% Bias) | ± 5% | ± 4% | ± 3% |
| Inter-day Accuracy (% Bias) | ± 6% | ± 5% | ± 4% |
This data is representative of a typical validated LC-MS/MS method for an NSAID.
Recovery
Recovery is the efficiency of the extraction procedure. It is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard.
| Analyte | Extraction Method | Mean Recovery (%) |
| Etofenamate (Representative) | Liquid-Liquid Extraction | 85 - 95% |
| This compound (IS) | Liquid-Liquid Extraction | 87 - 96% |
This data is representative of a typical validated LC-MS/MS method for an NSAID.
Addressing Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis.[7] The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to mitigate these effects, as both the analyte and the IS are affected similarly.[2]
Logical Relationship of Method Validation Parameters
Caption: The interconnected parameters of bioanalytical method validation that ensure the generation of reliable and reproducible data.
Conclusion
The validation of a bioanalytical method using a deuterated internal standard, such as this compound for the analysis of etofenamate, is a robust and reliable approach for quantitative studies in drug development. The use of LC-MS/MS combined with a stable isotope-labeled internal standard provides high sensitivity, selectivity, and accuracy, effectively mitigating challenges such as matrix effects. The performance data presented in this guide, while representative, highlights the high level of precision and accuracy that can be achieved with a properly validated method. This methodology is the gold standard for pharmacokinetic and other studies requiring precise quantification of drugs in biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Etofenamate Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Etofenamate bioanalytical assays between different laboratories. Ensuring that analytical methods produce comparable results, regardless of the testing site, is critical for the integrity of data in nonclinical and clinical studies. This document outlines key experimental protocols, presents hypothetical comparative data for commonly used analytical techniques, and offers visualizations to clarify the validation workflow. The principles described herein are based on established regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[1][2][3][4]
Introduction to Etofenamate and Bioanalytical Challenges
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation.[5] Accurate quantification of Etofenamate in biological matrices (e.g., plasma, serum, tissue) is essential for pharmacokinetic, toxicokinetic, and bioavailability studies. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for this purpose.[5][6]
Inter-laboratory variability can arise from differences in instrumentation, reagents, analytical columns, and operator technique. Cross-validation is the process of demonstrating that a validated analytical method can produce comparable results at different laboratories, ensuring data integrity across multiple study sites.[7][8][9]
Comparative Performance of Etofenamate Assays
This section presents a hypothetical cross-validation study between two laboratories (Lab A and Lab B) for the analysis of Etofenamate in human plasma using two distinct, validated methods: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Summary of Assay Performance
The following table summarizes the key validation parameters for each method at each laboratory. The acceptance criteria are based on the ICH M10 guideline.
| Parameter | Method | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | RP-HPLC-UV | 0.9995 | 0.9992 | ≥ 0.99 |
| GC-MS | 0.9998 | 0.9996 | ≥ 0.99 | |
| Lower Limit of Quantification (LLOQ) | RP-HPLC-UV | 10 ng/mL | 10 ng/mL | Signal-to-Noise ≥ 5 |
| GC-MS | 5 ng/mL | 5 ng/mL | Signal-to-Noise ≥ 5 | |
| Intra-day Precision (%CV) | RP-HPLC-UV | ≤ 4.5% | ≤ 5.2% | ≤ 15% (≤ 20% at LLOQ) |
| GC-MS | ≤ 3.8% | ≤ 4.1% | ≤ 15% (≤ 20% at LLOQ) | |
| Inter-day Precision (%CV) | RP-HPLC-UV | ≤ 6.8% | ≤ 7.5% | ≤ 15% (≤ 20% at LLOQ) |
| GC-MS | ≤ 5.5% | ≤ 6.2% | ≤ 15% (≤ 20% at LLOQ) | |
| Accuracy (% Bias) | RP-HPLC-UV | -3.2% to 4.5% | -4.1% to 5.8% | Within ±15% (±20% at LLOQ) |
| GC-MS | -2.5% to 3.8% | -3.1% to 4.5% | Within ±15% (±20% at LLOQ) | |
| Recovery (%) | RP-HPLC-UV | 88.5% | 86.2% | Consistent and reproducible |
| GC-MS | 92.1% | 90.5% | Consistent and reproducible |
Cross-Validation of Quality Control Samples
To perform the cross-validation, a set of quality control (QC) samples at low, medium, and high concentrations were prepared at a central facility and analyzed in triplicate at both Lab A and Lab B. The percentage difference between the mean concentrations obtained by the two laboratories is calculated.
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | % Difference | Acceptance Criteria |
| Low QC | 30 | 29.5 | 30.8 | 4.3% | ≤ 20% |
| Medium QC | 300 | 305.2 | 298.5 | -2.2% | ≤ 15% |
| High QC | 1500 | 1488.9 | 1520.1 | 2.1% | ≤ 15% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for the RP-HPLC-UV and GC-MS assays used in this hypothetical study.
RP-HPLC-UV Method
-
Instrumentation: Agilent 1200 Series HPLC with a Diode Array Detector (DAD).[10]
-
Mobile Phase: Phosphate buffer (pH 6.0) and methanol (20:80 v/v).[5][6]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., a structurally similar compound).
-
Perform protein precipitation with acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
GC-MS Method
-
Instrumentation: Agilent 7890B GC coupled to a 7250 Q-ToF MS.[11]
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d.).[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry: Selected Ion Monitoring (SIM) of characteristic Etofenamate fragments.
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and evaporate to dryness.
-
Derivatize the residue to improve volatility and thermal stability.
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
Visualizing the Cross-Validation Process
Diagrams can effectively illustrate complex workflows and relationships. The following diagrams were created using Graphviz (DOT language).
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenamate in Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Isotope Effect: A Comparison of Deuterated vs. Non-Deuterated Internal Standards in Etofenamate Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Etofenamate, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. While various compounds can be used as internal standards, stable isotope-labeled (SIL) standards, particularly deuterated analogues of the analyte, are widely considered the gold standard in quantitative mass spectrometry. This guide provides an objective comparison of the expected performance of a deuterated Etofenamate standard versus a non-deuterated alternative, supported by general experimental data from analogous quantitative analyses.
Stable isotope-labeled internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D) for hydrogen, ¹³C for ¹²C, or ¹⁵N for ¹⁴N).[1] In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics.[1] Deuterated standards are chemically identical to the analyte, ensuring they behave similarly during sample preparation and analysis, thus effectively compensating for variations in sample extraction, matrix effects, and instrument response.[2][3]
Performance Comparison: Deuterated vs. Structural Analogue Internal Standards
While specific comparative data for Etofenamate was not available in the reviewed literature, the following tables summarize representative data from LC-MS/MS method validations for other drugs, illustrating the typical performance advantages of using a deuterated internal standard over a structural analogue. This data is intended to be illustrative of the expected performance differences.
Table 1: Comparison of Recovery and Matrix Effects
| Internal Standard Type | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Deuterated Standard | 85 - 95 | 86 - 96 | 98 - 102 |
| Structural Analogue | 80 - 100 | 75 - 95 | 85 - 115 |
This table presents typical recovery and matrix effect data from LC-MS/MS assays. The use of a deuterated internal standard is expected to provide more consistent recovery and better compensation for matrix effects, as reflected by a matrix effect value closer to 100%.
Table 2: Comparison of Precision and Accuracy
| Internal Standard Type | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias) |
| Deuterated Standard | < 5 | < 7 | ± 5 |
| Structural Analogue | < 10 | < 12 | ± 10 |
This table illustrates the generally observed higher precision (lower %CV) and accuracy (lower % bias) in assays employing a deuterated internal standard. The closer physicochemical properties of the deuterated IS to the analyte lead to more reliable correction of analytical variability.
Experimental Workflow for Etofenamate Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Etofenamate in a biological matrix using a deuterated internal standard.
Experimental Protocols
Below is a representative experimental protocol for the quantification of Etofenamate in human plasma using a deuterated internal standard and LC-MS/MS.
1. Materials and Reagents
-
Etofenamate analytical standard
-
Deuterated Etofenamate (e.g., Etofenamate-d4) internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Standard and Internal Standard Stock Solutions
-
Prepare stock solutions of Etofenamate and deuterated Etofenamate in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
3. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with appropriate volumes of the Etofenamate working solutions to achieve a concentration range (e.g., 1 - 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the deuterated Etofenamate internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Etofenamate from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) transitions:
-
Etofenamate: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined)
-
Deuterated Etofenamate: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.
-
6. Data Analysis
-
Integrate the peak areas for both Etofenamate and the deuterated internal standard.
-
Calculate the peak area ratio of Etofenamate to the deuterated internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Etofenamate in the QC and unknown samples from the calibration curve.
Conclusion
The use of a deuterated internal standard is highly recommended for the quantification of Etofenamate in biological matrices by LC-MS/MS. While the initial cost of a custom-synthesized deuterated standard may be higher than a readily available structural analogue, the investment is justified by the significant improvements in assay accuracy, precision, and robustness.[1] A deuterated standard more effectively compensates for variations in sample preparation and matrix-induced ion suppression or enhancement, leading to more reliable and defensible bioanalytical data, which is paramount in regulated drug development environments.
References
Etofenamate Quantification: A Comparative Guide to LC-MS/MS and GC-MS with Etofenamate-d4
For researchers, scientists, and drug development professionals, the accurate quantification of etofenamate in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods, with a specific focus on a GC-MS approach utilizing etofenamate-d4 as a deuterated internal standard.
At a Glance: LC-MS/MS vs. GC-MS for Etofenamate Analysis
| Feature | LC-MS/MS | GC-MS with this compound |
| Principle | Separation based on polarity in a liquid mobile phase, followed by mass-based detection. | Separation based on volatility and boiling point in a gaseous mobile phase, followed by mass-based detection. |
| Sample Derivatization | Generally not required for etofenamate. | Often necessary to increase volatility and thermal stability. |
| Sensitivity & Selectivity | Typically offers very high sensitivity (low limits of quantification) and selectivity due to MS/MS capabilities.[1] | High sensitivity and selectivity, enhanced by the use of a deuterated internal standard. |
| Throughput | Can be very high with modern UPLC systems and fast gradients. | Can be lower due to longer run times and potential derivatization steps. |
| Matrix Effects | Susceptible to ion suppression or enhancement, which can be mitigated with a good internal standard. | Less prone to ion suppression but can be affected by non-volatile matrix components. |
| Instrumentation Cost | Generally higher initial investment. | Lower initial investment compared to LC-MS/MS. |
| Ideal Applications | Analysis of polar, non-volatile, and thermally labile compounds like etofenamate in complex biological matrices.[2] | Analysis of volatile and semi-volatile compounds. Suitable for etofenamate after derivatization. |
Experimental Protocols
Below are representative experimental protocols for the quantification of etofenamate using both LC-MS/MS and GC-MS. It is important to note that specific parameters may require optimization based on the laboratory instrumentation and the biological matrix being analyzed.
LC-MS/MS Method for Etofenamate Quantification
This method is based on established principles for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) in biological fluids.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., a structurally similar NSAID or isotopically labeled etofenamate).
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 600 µL of extraction solvent (e.g., ethyl acetate), vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for etofenamate.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions: To be determined by direct infusion of etofenamate and the internal standard.
GC-MS Method with this compound Internal Standard
This protocol is a representative method for the GC-MS analysis of drugs requiring derivatization, incorporating the use of a deuterated internal standard.
1. Sample Preparation (with Derivatization):
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Perform a liquid-liquid extraction as described for the LC-MS/MS method.
-
After evaporation, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes to facilitate the derivatization of etofenamate's hydroxyl group.
-
Cool the sample and inject it into the GC-MS system.
2. Gas Chromatography Parameters:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Specific ions for the derivatized etofenamate and this compound will be selected based on their mass spectra.
Performance Data Comparison
The following table summarizes typical performance characteristics for the two methods. The data presented are representative values based on published methods for similar analytes and should be confirmed through in-house validation.
| Parameter | Representative LC-MS/MS Data | Representative GC-MS with this compound Data |
| Linearity Range | 1 - 1000 ng/mL | 5 - 1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <15% |
| Recovery | >85% | >80% |
Visualizing the Workflow and Principles
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the general bioanalytical workflow and the principle of using a deuterated internal standard.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of etofenamate in biological samples.
LC-MS/MS is often the preferred method for its high sensitivity, high throughput, and its ability to analyze etofenamate in its native form without the need for derivatization. This makes it particularly suitable for large-scale clinical trials and studies where speed and low detection limits are paramount.
GC-MS , especially when paired with a deuterated internal standard like This compound , provides a robust and reliable alternative. The use of an isotopically labeled internal standard is the gold standard for correcting for variations in sample preparation and instrument response, leading to high accuracy and precision. While the need for derivatization can increase sample preparation time, GC-MS remains a cost-effective and powerful tool, particularly in forensic and toxicological applications.
The choice between these two techniques will ultimately depend on the specific requirements of the study, including the required sensitivity, sample throughput, available instrumentation, and the nature of the biological matrix. For both methods, thorough validation in accordance with regulatory guidelines is essential to ensure the reliability of the generated data.
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Topical Etofenamate Compared to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of topical etofenamate with other commonly used topical non-steroidal anti-inflammatory drugs (NSAIDs) for the management of musculoskeletal pain and inflammation. The information presented is based on available clinical trial data and systematic reviews, offering insights into the relative performance and mechanistic advantages of etofenamate.
Mechanism of Action: The Dual Inhibition Advantage of Etofenamate
Etofenamate, a derivative of flufenamic acid, distinguishes itself from many other NSAIDs through its dual mechanism of action.[1][2] While most NSAIDs primarily inhibit the cyclooxygenase (COX) enzymes (COX-1 and COX-2) to reduce the production of prostaglandins, etofenamate also inhibits the lipoxygenase pathway, thereby reducing the synthesis of leukotrienes.[1][2] This dual inhibition targets two major inflammatory pathways, potentially offering a broader spectrum of anti-inflammatory activity.
Below is a diagram illustrating the mechanism of action of NSAIDs, highlighting the dual inhibitory role of etofenamate.
References
- 1. Ketoprofen vs etofenamate in a controlled double-blind study: evidence of topical effectiveness in soft tissue rheumatic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of topical diclofenac/menthol gel for ankle sprain: A randomized, double-blind, placebo- and active-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Etofenamate Formulations: A Comparative Guide to Bioavailability
For researchers, scientists, and drug development professionals, understanding the relative bioavailability of different drug formulations is paramount for optimizing therapeutic efficacy. This guide provides a comparative analysis of various etofenamate formulations, supported by experimental data, to aid in the development and selection of effective topical non-steroidal anti-inflammatory drugs (NSAIDs).
Etofenamate, a potent NSAID, is utilized for its analgesic and anti-inflammatory properties in the management of musculoskeletal disorders. Its efficacy is intrinsically linked to its bioavailability, which can vary significantly depending on the formulation. This comparison examines the pharmacokinetic profiles of different etofenamate delivery systems, including patches, gels, and creams, and explores novel formulations designed to enhance skin permeation.
Comparative Pharmacokinetic Data
The systemic absorption of etofenamate is a critical factor influencing both its therapeutic action and potential side effects. The following table summarizes key pharmacokinetic parameters for different etofenamate formulations based on available clinical data. It is important to note that etofenamate is rapidly metabolized to flufenamic acid, which is often measured in plasma as a key indicator of systemic exposure.
| Formulation | Active Moiety Measured | Cmax (Maximum Plasma Concentration) | Relative Bioavailability | Study Population |
| Etofenamate Patch | Flufenamic Acid | 31.3 ± 3.8 ng/mL | 1.15 ± 0.06% (compared to intramuscular injection) | 12 Healthy Volunteers |
| Topical Formulations (General) | Etofenamate | Not specified | ~21% (based on renal elimination) | Not specified |
Data for the etofenamate patch is derived from a study comparing it to a diclofenac patch[1]. The relative bioavailability of the patch is low when compared to direct intramuscular injection[1]. A systematic review indicates a higher general bioavailability for topical etofenamate formulations, suggesting that formulations like gels and creams may lead to greater systemic absorption than the patch formulation studied[2].
Enhancing Bioavailability: Novel Formulations
Recent research has focused on developing novel formulations to improve the dermal delivery of etofenamate. These include:
-
Microemulsions: These formulations, consisting of oil, water, a surfactant, and a co-surfactant, can enhance drug solubility and skin permeation. Studies on etofenamate-loaded microemulsions have demonstrated significant skin permeation in ex vivo models[3][4].
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers that can increase the bioavailability of poorly soluble drugs. Research suggests that SLNs can improve the skin permeation of etofenamate.
While these novel formulations show promise, further clinical trials are needed to establish their in vivo pharmacokinetic profiles and relative bioavailability compared to conventional formulations.
Experimental Protocols: A Representative Bioavailability Study
To ensure the reliability and comparability of bioavailability data, standardized experimental protocols are crucial. The following is a representative methodology for a relative bioavailability study of a topical etofenamate formulation, based on a clinical trial of an etofenamate patch[1].
Study Design: A randomized, open-label, parallel-group study.
Participants: Healthy adult volunteers. Key inclusion criteria typically include age between 18 and 55 years, a body mass index within a normal range, and no history of significant medical conditions. Exclusion criteria often include known allergies to NSAIDs, skin diseases, and use of concomitant medications that could interfere with the study results.
Drug Administration:
-
Test Formulation: A single dose of the etofenamate formulation (e.g., one patch) is applied to a standardized area of skin (e.g., the upper back).
-
Reference Formulation: A reference formulation (e.g., intramuscular injection of etofenamate) is administered to a separate group of volunteers.
Pharmacokinetic Sampling:
-
Blood samples are collected at pre-determined time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated from the blood samples and stored frozen until analysis.
Analytical Method:
-
Plasma concentrations of etofenamate and its major metabolite, flufenamic acid, are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
-
The relative bioavailability of the test formulation is calculated as the ratio of its AUC to the AUC of the reference formulation, adjusted for the dose.
Experimental Workflow
The following diagram illustrates the typical workflow of a clinical trial designed to assess the relative bioavailability of a topical etofenamate formulation.
Signaling Pathway of Etofenamate Action
Etofenamate exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, increased vascular permeability, and pain.
References
- 1. Pharmacokinetics of Transdermal Etofenamate and Diclofenac in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
A Researcher's Guide to Selecting Deuterated Internal Standards for NSAID Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of non-steroidal anti-inflammatory drugs (NSAIDs) in various biological and environmental matrices is paramount. The use of stable isotope-labeled internal standards, particularly deuterated analogs, in conjunction with mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for achieving reliable and reproducible results.[1][2][3][4][5] This guide provides an objective comparison of deuterated internal standards for the analysis of common NSAIDs, supported by experimental data and detailed protocols.
The Critical Role of Deuterated Internal Standards
An ideal internal standard (IS) mimics the chemical and physical properties of the analyte of interest, allowing it to compensate for variations during sample preparation, chromatography, and ionization.[6][7] Deuterated internal standards are structurally identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[1] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring they behave almost identically during the analytical process. This co-elution is crucial for correcting matrix effects, a common source of ion suppression or enhancement in complex samples.[2][7][8]
Common NSAIDs and Their Deuterated Internal Standards
The selection of a suitable deuterated internal standard is the first step in developing a robust analytical method. Below is a table of commonly analyzed NSAIDs and their corresponding commercially available deuterated internal standards.
| NSAID | Chemical Formula | Common Deuterated Internal Standard | Mass Shift (M+) |
| Ibuprofen | C₁₃H₁₈O₂ | Ibuprofen-d₃ | +3 |
| Diclofenac | C₁₄H₁₁Cl₂NO₂ | Diclofenac-d₄ | +4 |
| Naproxen | C₁₄H₁₄O₃ | Naproxen-d₃ | +3 |
| Ketoprofen | C₁₆H₁₄O₃ | Ketoprofen-d₃ | +3 |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | Celecoxib-d₄ | +4 |
| Mefenamic Acid | C₁₅H₁₅NO₂ | Mefenamic Acid-d₄ | +4 |
Key Selection Criteria for Deuterated Internal Standards
Choosing the right deuterated standard involves several critical considerations to ensure the integrity of the analytical data.
-
Degree of Deuteration: A mass shift of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic crosstalk between the analyte and the internal standard.
-
Isotopic Purity: The isotopic purity of the standard should be high (typically >98%) to minimize the contribution of the unlabeled analyte in the standard, which could lead to inaccurate quantification.[6]
-
Position of Deuterium Labels: Deuterium atoms should be placed on chemically stable positions of the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix during sample preparation and storage.[1][9]
-
Co-elution with Analyte: The deuterated standard should chromatographically co-elute with the native analyte to ensure that both experience the same matrix effects and ionization suppression/enhancement.[2][10]
Below is a diagram illustrating the logical workflow for selecting an appropriate deuterated internal standard.
Caption: Logical workflow for the selection of a deuterated internal standard.
Performance Data Comparison
The following table summarizes performance data from various studies that have utilized deuterated internal standards for the analysis of NSAIDs in different matrices. This data highlights the effectiveness of these standards in achieving high accuracy, precision, and sensitivity.
| NSAID Analyte | Deuterated Internal Standard | Analytical Technique | Matrix | Linearity (R²) | LOQ | Recovery (%) | Precision (%RSD) | Reference |
| Diclofenac | Diclofenac-d₄ | UHPLC-MS/MS | Post-mortem blood, urine, tissues | > 0.997 | 0.5 ng/mL | 72.0 - 102.2 | < 15 | [11] |
| Diclofenac | Diclofenac-d₄ | LC-MS/MS | Human Plasma | > 0.99 | 1 ng/mL | > 86 | < 5 | [12] |
| Ibuprofen | Ibuprofen-d₃ | LC/MS | Pharmaceutical Tablets | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
| Multiple NSAIDs | Nordiazepam-D₅* | GC-MS | Human Serum | > 0.991 | 6 - 414 ng/mL | 51.5 - 85.8 | < 10.8 | [14] |
*Note: This study used a structurally similar, non-isotopically labeled internal standard, which is a viable alternative when a deuterated standard is unavailable, though less ideal.
Experimental Protocols
A well-defined experimental protocol is crucial for successful analysis. Below is a representative protocol for the determination of Diclofenac in human plasma using LC-MS/MS with Diclofenac-d₄ as the internal standard, based on established methods.[11][12]
Sample Preparation (Solid Phase Extraction - SPE)
-
Spiking: To 200 µL of blank human plasma, add 10 µL of the Diclofenac standard spiking solution and 10 µL of the Diclofenac-d₄ internal standard working solution. For blank samples, add 20 µL of water.
-
Precipitation: Add 200 µL of 70% formic acid in water to the spiked samples and vortex thoroughly.
-
SPE Conditioning: Condition an SPE cartridge (e.g., Thermo Scientific™ SOLA™) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen at 40°C and reconstitute the residue in 100 µL of a 50:50 (v/v) water/acetonitrile mixture.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Accucore RP-MS, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and internal standard.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte. Diclofenac is often analyzed in negative ion mode.
-
MRM Transitions:
-
Diclofenac: e.g., m/z 294 -> 250
-
Diclofenac-d₄: e.g., m/z 298 -> 254
-
The general workflow for NSAID analysis using a deuterated internal standard is depicted in the following diagram.
Caption: General workflow for NSAID analysis using a deuterated internal standard.
Conclusion
The selection of a high-quality, appropriate deuterated internal standard is a cornerstone of accurate and precise NSAID quantification. By carefully considering factors such as the degree of deuteration, isotopic purity, and the stability of the deuterium labels, researchers can develop robust and reliable analytical methods. The experimental data overwhelmingly supports the use of deuterated standards to overcome challenges like matrix effects, ultimately leading to higher confidence in analytical results. This guide serves as a foundational resource to aid scientists in making informed decisions for their specific analytical needs in the field of NSAID analysis.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. texilajournal.com [texilajournal.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. cerilliant.com [cerilliant.com]
- 7. waters.com [waters.com]
- 8. myadlm.org [myadlm.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromforum.org [chromforum.org]
- 11. mdpi.com [mdpi.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Performance of Etofenamate-d4 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Etofenamate-d4 as a deuterated internal standard against non-deuterated alternatives for the quantification of etofenamate in various biological matrices. The information presented is based on a thorough review of existing literature and bioanalytical method validation principles.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. While specific performance data for this compound is not extensively published, this guide draws parallels from validated methods for other non-steroidal anti-inflammatory drugs (NSAIDs) to illustrate its expected advantages over non-deuterated internal standards. Deuterated standards, like this compound, are anticipated to provide superior accuracy and precision by more effectively compensating for matrix effects and variability in sample preparation and instrument response. This guide presents a comparative analysis using data from validated methods for ibuprofen (using a deuterated standard) and diclofenac (using a non-deuterated standard) to highlight these differences.
Data Presentation: Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of a deuterated internal standard (Ibuprofen-d3) versus a non-deuterated internal standard (Fluconazole for Diclofenac analysis) in human plasma. This data is presented to serve as a representative comparison for the expected performance of this compound versus a non-deuterated alternative.
Table 1: Comparison of Recovery
| Analyte | Internal Standard | Biological Matrix | Extraction Method | Mean Recovery (%) |
| Ibuprofen | Ibuprofen-d3 | Human Plasma | Protein Precipitation | 78.4 - 80.9[1][2] |
| Diclofenac | Fluconazole (non-deuterated) | Human Plasma | Protein Precipitation | Not explicitly reported |
Note: The recovery of the non-deuterated internal standard was not explicitly stated in the compared study. However, the overall method met validation criteria.
Table 2: Comparison of Matrix Effect
| Analyte | Internal Standard | Biological Matrix | Matrix Effect Evaluation | Result |
| Ibuprofen | Ibuprofen-d3 | Human Plasma | Post-extraction spike | Negligible[1][2] |
| Diclofenac | Fluconazole (non-deuterated) | Human Plasma | Not explicitly reported | Method deemed selective |
Note: While the matrix effect for the diclofenac method was not explicitly quantified, the method's selectivity suggests it was managed. However, deuterated standards are known to better compensate for subtle matrix variations.
Table 3: Comparison of Precision and Accuracy
| Analyte | Internal Standard | Biological Matrix | Precision (%RSD) | Accuracy (%) |
| Ibuprofen | Ibuprofen-d3 | Human Plasma | Intra-day: < 5, Inter-day: < 5[1][2] | 88.2 - 103.67[1][2] |
| Diclofenac | Fluconazole (non-deuterated) | Human Plasma | Within-batch: 1.78 - 2.94 | 92.95 - 94.46 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LC-MS/MS Method for Ibuprofen in Human Plasma using Ibuprofen-d3
This method demonstrates a typical workflow for a deuterated internal standard.
Sample Preparation:
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 50 µL of the internal standard working solution (Ibuprofen-d3).
-
Vortex the samples to ensure complete mixing.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex again for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm)[1]
-
Mobile Phase: Gradient elution with 0.05% acetic acid and 5 mM ammonium acetate in water (A) and methanol (B).
-
Flow Rate: 0.4 mL/min
-
MS System: Agilent 6460 Triple Quadrupole MS
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Ibuprofen: m/z 205.1 → 161.1
-
Ibuprofen-d3: m/z 208.1 → 164.1
-
LC-MS/MS Method for Diclofenac in Human Plasma using Fluconazole
This method illustrates a workflow using a non-deuterated, structural analog internal standard.
Sample Preparation:
-
Thaw human plasma samples at room temperature.
-
Pipette 100 µL of plasma into a test tube.
-
Add 50 µL of the internal standard working solution (Fluconazole).
-
Vortex the samples.
-
Add 250 µL of methanol to precipitate proteins.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Conditions:
-
LC System: Not specified
-
Column: Not specified
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: Not specified
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Diclofenac: m/z 296.1 → 252.1
-
Fluconazole: m/z 307.2 → 238.1
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of Etofenamate using this compound as an internal standard.
Caption: Logical relationship comparing deuterated and non-deuterated internal standards.
Conclusion
Based on the comparative data and established principles of bioanalytical method validation, this compound is the recommended internal standard for the accurate and precise quantification of etofenamate in biological matrices. Its use is expected to minimize variability arising from matrix effects and sample processing, leading to more reliable pharmacokinetic and toxicokinetic data. While methods using non-deuterated internal standards can be validated, they may be more susceptible to inaccuracies and require more stringent validation to demonstrate their robustness. For researchers and drug development professionals, the investment in a deuterated internal standard like this compound is a critical step towards ensuring the quality and integrity of their bioanalytical results.
References
Safety Operating Guide
Proper Disposal of Etofenamate-d4: A Guide for Laboratory Professionals
Etofenamate-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Etofenamate, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in compliance with standard safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its safety profile. Although specific data for the deuterated form is limited, the safety data for Etofenamate should be followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[1]
-
Eye Protection: Use safety glasses or goggles.[2]
-
Lab Coat: A standard lab coat is recommended to protect from skin contact.[3]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a respirator.[4]
Work should be conducted in a well-ventilated area, preferably within a fume hood.[4][5] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1][5]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains or waterways.[1][2][6]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[5][7]
Step 1: Waste Segregation and Collection
-
Collect waste this compound, including any unused product and contaminated materials (e.g., gloves, absorbent paper), in a dedicated, properly labeled, and closed container.[1][5]
-
The container should be made of a material compatible with the chemical.[3]
Step 2: Labeling
-
Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".
-
Indicate the associated hazards (e.g., "Toxic").
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8][9]
-
The approved disposal methods are typically controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[5][7]
-
Never dispose of this compound down the drain or in the regular trash. [5][6][10]
Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent).[5] The rinsate should be collected as hazardous waste.
-
After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or sent for recycling or reconditioning, depending on local regulations.[5]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Recommended Disposal Method | Controlled incineration or licensed chemical destruction plant. | [5][7] |
| Environmental Precautions | Do not discharge to sewer systems or the environment. | [1][5][6] |
| Spill Cleanup | Collect in a suitable, closed container for disposal. | [1][5] |
| Contaminated Packaging | Triple-rinse; dispose of as hazardous waste or per local regulations. | [5] |
Disposal Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Etofenamate-d4
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Etofenamate-d4. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Classification
This compound, an isotopic analog of the non-steroidal anti-inflammatory drug (NSAID) Etofenamate, should be handled with the same precautions as its non-deuterated counterpart. The primary hazards are acute oral toxicity and significant environmental risk.[1][2][3][4]
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[1][2][3][4] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure through inhalation, ingestion, or skin contact.[6] The following equipment must be worn when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemical-impermeable gloves.[1][7] Change gloves at least hourly or immediately if contaminated, torn, or punctured.[7] |
| Body | Protective Gown | Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1][7] |
| Eyes/Face | Safety Goggles & Face Shield | Use tightly fitting safety goggles with side shields.[1] For splash hazards, a face shield should be worn in combination with goggles.[6][8] |
| Respiratory | Respirator | Use in a well-ventilated area.[5][9] If ventilation is inadequate, exposure limits are exceeded, or dust/aerosols can be generated, a full-face respirator or a NIOSH-approved N-95 respirator is required.[1][10] |
Safe Handling and Operational Plan
Adherence to standard operating procedures is critical for minimizing risk. This workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Experimental Protocol: Step-by-Step Handling
-
Preparation :
-
Work must be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure with a HEPA filter.[9]
-
Ensure all necessary PPE is available and has been inspected for integrity.
-
Keep spill containment materials readily accessible.
-
-
Handling :
-
Storage :
Emergency Procedures and First Aid
Immediate and appropriate responses to exposure are critical.
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Get emergency medical help immediately. [1][5] Rinse mouth with water.[1][5] Do not induce vomiting.[1][5] Never give anything by mouth to an unconscious person.[1][5] |
| Skin Contact | Immediately remove contaminated clothing.[1][5] Wash the affected area thoroughly with soap and plenty of water.[1][5] Seek medical attention. |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes.[1][5] Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor. |
| Inhalation | Move the person to fresh air.[1][5] If breathing is difficult, provide oxygen.[1][5] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Accidental Release | Evacuate the area.[1][5] Ensure adequate ventilation.[1][5] Wearing full PPE, collect the spillage and place it in a suitable, closed container for disposal.[1][5] Prevent the substance from entering drains or the environment.[1][5] |
Disposal Plan
This compound is very toxic to aquatic life, and its disposal must be managed carefully to prevent environmental contamination.[1][4]
-
Waste Segregation : All contaminated materials, including disposable PPE (gloves, gowns), labware, and the chemical itself, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method : Do not dispose of this material with general laboratory or household waste.[4] Do not allow it to enter the sewage system.[4][5]
-
Regulatory Compliance : Arrange for disposal through a licensed chemical waste disposal contractor in strict accordance with all local, state, and federal regulations.[1][5][9] The recommended disposal method is controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction facility.[5]
References
- 1. echemi.com [echemi.com]
- 2. Etofenamate | C18H18F3NO4 | CID 35375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. osha.gov [osha.gov]
- 7. osha.gov [osha.gov]
- 8. epa.gov [epa.gov]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
